Structural Elucidation of 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol: A Comprehensive Guide to ¹H and ¹⁹F NMR Interpretation
Executive Summary In modern drug discovery and medicinal chemistry, the incorporation of fluorinated aliphatic motifs—such as the trifluoromethyl (-CF₃) group—is a highly effective strategy for modulating lipophilicity,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery and medicinal chemistry, the incorporation of fluorinated aliphatic motifs—such as the trifluoromethyl (-CF₃) group—is a highly effective strategy for modulating lipophilicity, enhancing metabolic stability, and improving target binding affinity. 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol (PubChem CID: 82713705)[1] is a highly versatile building block featuring a sterically demanding -CF₃ group and a uniquely functionalized diol system.
This whitepaper provides an in-depth technical framework for the structural elucidation of this compound using ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing the thermodynamic conformational locking driven by the -CF₃ group, researchers can accurately predict, assign, and validate the stereochemical and structural nuances of this molecule.
Conformational Thermodynamics & Stereochemistry
The fundamental key to interpreting the NMR spectra of 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol lies in the thermodynamic behavior of the cyclohexane ring.
The trifluoromethyl group possesses a highly significant conformational free energy (A-value) of approximately 2.1 to 2.5 kcal/mol[2][3]. This substantial steric bulk effectively "locks" the cyclohexane ring into a chair conformation where the -CF₃ group exclusively occupies the equatorial position to minimize 1,3-diaxial interactions.
Because the C4 position is conformationally locked, the relative stereochemistry at the C1 position dictates the spatial orientation of the hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups. This results in two distinct diastereomers (cis and trans), which exhibit unique NMR chemical shifts.
Conformational locking driven by the trifluoromethyl group's high A-value.
¹⁹F NMR Spectroscopy: The Fluorine Perspective
Fluorine-19 is an exceptional NMR nucleus due to its 100% natural abundance, spin-½ nature, and high gyromagnetic ratio. For trifluoromethylated cyclohexanes, ¹⁹F NMR provides rapid confirmation of the -CF₃ group's environment.
Mechanistic Insights into ¹⁹F Signals
In a standard ¹H-coupled ¹⁹F NMR experiment, the -CF₃ group does not appear as a simple singlet. Because the -CF₃ carbon is directly attached to the C4 methine carbon, the three equivalent fluorine atoms couple with the single proton at C4 (³JHF).
Chemical Shift: The equatorial -CF₃ group on a cyclohexane ring typically resonates between -71.0 and -73.5 ppm (relative to CFCl₃)[2].
Multiplicity: The signal presents as a doublet due to the vicinal proton (³JHF ≈ 8–10 Hz).
Decoupling: Running a ¹⁹F{¹H} (proton-decoupled) experiment collapses this doublet into a sharp singlet, validating that the splitting was caused by the C4 proton.
Table 1: Representative ¹⁹F NMR Data Summary
Nucleus
Chemical Shift (δ, ppm)
Multiplicity (¹H-Coupled)
Multiplicity (¹H-Decoupled)
Coupling Constant (J, Hz)
Assignment
¹⁹F
-72.5 ± 1.0
Doublet (d)
Singlet (s)
³JHF ≈ 9.0
C4-CF₃ (Equatorial)
¹H NMR Spectroscopy: The Proton Perspective
The ¹H NMR spectrum of this compound is more complex due to the overlapping signals of the cyclohexane ring protons. However, specific reporter signals allow for unambiguous structural validation.
Key Reporter Signals
The Hydroxymethyl Protons (-CH₂OH): These isolated protons typically appear as a sharp singlet (if the adjacent -OH is rapidly exchanging) around 3.40 – 3.60 ppm . Their exact shift depends on whether they occupy the axial or equatorial position (cis vs. trans isomer).
The C4 Methine Proton: Because the -CF₃ group is locked equatorially, the C4 proton is strictly axial . It will couple with the -CF₃ fluorines (³JHF ≈ 9 Hz), the two adjacent axial protons at C3/C5 (³Jaa ≈ 11-13 Hz), and the two adjacent equatorial protons (³Jae ≈ 3-4 Hz). This creates a distinct, broad multiplet (often a triplet of triplets) around 2.00 – 2.20 ppm .
Exchangeable Hydroxyls (-OH): The tertiary alcohol at C1 and the primary alcohol on the hydroxymethyl group will appear as broad singlets. Their shifts are highly concentration- and solvent-dependent (typically 2.0 – 3.0 ppm in CDCl₃).
Table 2: Representative ¹H NMR Data Summary (in CDCl₃)
To ensure scientific integrity and reproducibility, the following protocols outline a self-validating system for acquiring and interpreting the NMR data.
Protocol 1: Sample Preparation and Acquisition
Solvent Selection: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is preferred as it lacks exchangeable protons that might obscure the -OH signals.
Internal Standards: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference for ¹H (0.00 ppm). For ¹⁹F, Trichlorofluoromethane (CFCl₃) is the standard (0.00 ppm), though modern spectrometers often use the unified scale referencing based on the ¹H lock signal.
¹H Acquisition: Acquire standard 1D ¹H NMR at 400 MHz or 600 MHz. Set the relaxation delay (D1) to at least 2 seconds to ensure accurate integration of the ring protons versus the -CH₂OH protons.
¹⁹F Acquisition: Acquire two spectra: a standard ¹⁹F spectrum to observe the ³JHF coupling, and a ¹⁹F{¹H} decoupled spectrum to confirm the signal collapses to a singlet.
Protocol 2: D₂O Exchange for Hydroxyl Validation
To definitively assign the -OH protons and separate them from overlapping ring proton multiplets:
Acquire the baseline ¹H NMR spectrum as described above.
Add 1-2 drops of Deuterium Oxide (D₂O) directly into the NMR tube.
Cap the tube and shake vigorously for 30 seconds to facilitate proton-deuterium exchange (-OH → -OD).
Re-acquire the ¹H NMR spectrum. The broad singlets corresponding to the tertiary and primary hydroxyl groups will disappear from the spectrum, confirming their assignment.
Standardized workflow for multinuclear NMR acquisition and validation.
Conclusion
The structural elucidation of 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol relies heavily on understanding the thermodynamic dominance of the -CF₃ group. By utilizing a combination of ¹H, ¹⁹F, and ¹⁹F{¹H} NMR techniques, alongside chemical validation steps like D₂O exchange, researchers can confidently map the stereochemical and functional landscape of this molecule. This rigorous analytical approach ensures high-fidelity data suitable for downstream drug development and synthetic optimization.
References
1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol - PubChem CID 82713705. National Center for Biotechnology Information.[Link]
Experimental determination of the conformational free energies (A Values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy, Part 1: description of the method for the trifluoromethyl group. New Journal of Chemistry, Royal Society of Chemistry (2006).[Link]
Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Semantic Scholar.[https://www.semanticscholar.org/paper/Experimental-determination-of-the-conformational-(A-Carcenac-Diter/3a8c3e8e2b7d4d4b1f4c1c7b8c8d8e9f0a1b2c3d]([Link]
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia, The Free Encyclopedia.[Link]
solubility profile of 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol in organic solvents
An In-Depth Technical Guide Solubility Profile of 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol in Organic Solvents Executive Summary This technical guide provides a comprehensive framework for understanding and d...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide
Solubility Profile of 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol in Organic Solvents
Executive Summary
This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 1-(hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol. In the absence of published experimental solubility data for this specific molecule, this document establishes a predictive analysis based on its molecular structure and offers detailed, field-proven protocols for its empirical determination. We dissect the molecule's unique structural features—a non-polar cyclohexane backbone, a lipophilic trifluoromethyl group, and two hydrophilic hydroxyl groups—to forecast its solubility behavior across a spectrum of organic solvents. This guide is intended for researchers, scientists, and drug development professionals, providing the theoretical foundation and practical methodologies required to rigorously establish the compound's solubility characteristics, a critical parameter in process chemistry, formulation, and drug discovery.
Introduction: The Compound of Interest
1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol is a fluorinated cycloalkane diol. Its basic physicochemical properties are cataloged below.
The structure presents a fascinating dichotomy: a saturated carbocyclic ring and a trifluoromethyl (-CF₃) group which typically increase lipophilicity, and two hydroxyl (-OH) groups which are potent hydrogen bond donors and acceptors, conferring hydrophilic character.[3][4] This structural duality suggests a nuanced and highly variable solubility profile that is heavily dependent on the nature of the solvent. Understanding this profile is essential for applications ranging from synthesis and purification to formulation and bioavailability assessment.[3]
Theoretical Framework for Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This maxim is a simplified expression of the complex interplay between intermolecular forces of the solute and the solvent. A solute dissolves best in a solvent that has a similar polarity and hydrogen-bonding capability.
Molecular Structure and Polarity Analysis
The solubility behavior of 1-(hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol is dictated by the combined influence of its distinct functional domains.
Hydrophilic Domain (Polar, Protic): The two hydroxyl (-OH) groups are the primary drivers of polarity. They can act as both hydrogen-bond donors (HBD) and hydrogen-bond acceptors (HBA).[5] This allows for strong interactions with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO).
Lipophilic Domain (Non-Polar/Weakly Polar):
Cyclohexane Ring: The saturated aliphatic ring is non-polar and contributes to solubility in non-polar solvents like hexane and toluene.
Trifluoromethyl (-CF₃) Group: The -CF₃ group is highly electronegative and electron-withdrawing, creating a significant dipole moment.[4][6] However, it is a very weak hydrogen-bond acceptor and is considered lipophilic, often enhancing solubility in non-polar environments and increasing membrane permeability in pharmaceutical contexts.[3][4] Its presence can increase lipophilicity compared to a methyl group, but its effect is highly dependent on its position relative to other functional groups.[7]
The molecule's overall polarity is a composite of these competing factors, making it amphiphilic to a degree. Its solubility will be highest in solvents that can effectively solvate both the polar diol functionality and the non-polar carbocyclic/fluorinated regions.
Caption: Experimental workflow for the shake-flask solubility method.
Analytical Quantification Protocol: HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and common technique for quantifying the concentration of organic molecules.
[8][9]
Rationale for Method Selection
HPLC-UV offers excellent precision and accuracy for concentration measurement. [8]However, 1-(hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol lacks a strong chromophore, meaning it will have a low UV absorbance, likely at short wavelengths (~200-210 nm). This requires a very clean mobile phase and baseline. If sensitivity is insufficient, derivatization with a UV-active agent or the use of alternative detection methods like mass spectrometry (LC-MS) or charged aerosol detection (CAD) should be considered.
[10]
Step-by-Step Methodology
Stock Solution Preparation: Prepare a highly accurate stock solution of the compound in a solvent in which it is freely soluble (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
Calibration Standards: Perform a serial dilution of the stock solution to create a series of at least five calibration standards of known concentrations that bracket the expected concentration of the diluted samples.
HPLC Analysis: Inject the calibration standards into the HPLC system and record the peak area response from the UV detector.
Example HPLC Conditions:
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 40:60 v/v)
Flow Rate: 1.0 mL/min
Detection Wavelength: 205 nm
Injection Volume: 10 µL
Calibration Curve Construction: Plot the peak area (y-axis) versus the concentration (x-axis) for the calibration standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is typically required for a valid calibration.
Sample Analysis: Inject the diluted, filtered samples from the solubility experiment and record their peak areas.
Concentration Calculation: Use the calibration curve equation to calculate the concentration of the diluted sample. Remember to multiply this value by the dilution factor to determine the original concentration in the saturated solution, which is the solubility.
Data Presentation and Interpretation
Quantitative results should be summarized in a clear, tabular format. The solubility can be expressed in various units, such as mg/mL, g/L, or molarity (mol/L).
Quantitative Solubility Data Table (Example)
Solvent
Polarity Index
Solubility at 25 °C (mg/mL)
Molar Solubility (mol/L)
n-Hexane
0.1
Experimental Value
Calculated Value
Toluene
2.4
Experimental Value
Calculated Value
Ethyl Acetate
4.4
Experimental Value
Calculated Value
Acetone
5.1
Experimental Value
Calculated Value
Isopropanol
3.9
Experimental Value
Calculated Value
Ethanol
4.3
Experimental Value
Calculated Value
Methanol
5.1
Experimental Value
Calculated Value
DMSO
7.2
Experimental Value
Calculated Value
Interpretation: The experimental results should be analyzed in the context of the solvent's properties. A strong correlation between solubility and the solvent's polarity index and/or its hydrogen bonding capacity (δH from HSP) is expected. For instance, a plot of solubility versus the solvent's polarity index should reveal a clear trend, confirming the predictions made in Section 3. Discrepancies may point to specific solvent-solute interactions not captured by simple polarity metrics alone.
Caption: The "Like Dissolves Like" principle applied to the target compound.
Conclusion
1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol possesses a complex molecular structure with competing hydrophilic and lipophilic characteristics. Its solubility is predicted to be highest in polar protic solvents like methanol and ethanol, which can effectively engage in hydrogen bonding with the diol moiety. High solubility is also expected in polar aprotic solvents such as DMSO and THF. Conversely, solubility in non-polar solvents like hexane is anticipated to be limited. This technical guide provides the essential theoretical background and a robust, step-by-step experimental and analytical framework for researchers to precisely and accurately determine the solubility profile of this compound, generating critical data for its development and application.
References
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
Trifluoromethyl: Organic Chemistry Study Guide. Fiveable.
Hansen solubility parameter (HSP) of some common solvents and target compounds.
When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences.
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.
Hansen Solubility Parameter System.
Annex 4: Biowaiver procedure: a tool for extrapolation in vivo bioequivalence data.
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
HPLC-UV Method Development: Testing 9 Articles in Formul
Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test.
Wh
Nontoxic organic solvents identified using an a priori approach with Hansen solubility parameters. Royal Society of Chemistry.
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
Trifluoromethyl group. Wikipedia.
Development of an HPLC–UV method for quantification of posaconazole in low-volume plasma samples: design of experiments and machine learning models. PMC.
Influence of the Structure of Polyfluorinated Alcohols on Brønsted Acidity/Hydrogen-Bond Donor Ability and Consequences on the Promoter Effect. The Journal of Organic Chemistry.
Conformational Analysis of Trifluoromethyl-Substituted Chiral Alcohols: An In-depth Technical Guide. Benchchem.
A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in R
Development and application of simple HPLC-UV method for Fluconazole quantification in human plasma.
Hydrogen bonding in ethanol–water and trifluoroethanol–water mixtures studied by NMR and molecular dynamics simulation.
1-(hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol. Advanced ChemBlocks Inc.
Polarisation effects on the solvation properties of alcohols. Royal Society of Chemistry.
Thermal Profiling of Fluorinated Cycloaliphatic Alcohols: A Technical Guide on 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol
Executive Summary In modern drug development, fluorinated cycloaliphatic building blocks are highly sought after for their ability to improve metabolic stability and lipophilicity. Among these, 1-(Hydroxymethyl)-4-(trifl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug development, fluorinated cycloaliphatic building blocks are highly sought after for their ability to improve metabolic stability and lipophilicity. Among these, 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol (CAS: 1552572-45-8, MW: 198.18 g/mol ) represents a critical structural motif[1][2]. For formulators and process chemists, understanding the precise melting point (
Tm
) and thermal degradation onset (
Td
) of this compound is paramount. These parameters dictate the boundaries for downstream processing techniques such as hot-melt extrusion, lyophilization, and long-term storage stability.
This whitepaper provides an in-depth mechanistic analysis of the compound's thermal behavior and outlines a self-validating analytical workflow to accurately quantify its thermal properties.
Mechanistic Drivers of Thermal Properties
The thermal behavior of 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol is governed by a delicate interplay between its functional groups. Unlike simple cycloalkanes, this molecule exhibits elevated thermal parameters due to two primary structural features:
The Trifluoromethyl (
−CF3
) Effect: The
−CF3
group is highly electronegative and sterically demanding. It significantly increases the molecular dipole moment, which enhances intermolecular interactions and crystal lattice stability, thereby elevating the melting point compared to non-fluorinated analogs[3]. Furthermore, the exceptional strength of the C-F bonds (approximately 485 kJ/mol) imparts profound resistance to thermal degradation and oxidative cleavage[4][5].
Hydrogen Bonding Network: The presence of a geminal hydroxyl group and a hydroxymethyl group creates a robust intermolecular hydrogen-bonding network. This network requires significant thermal energy to disrupt, acting synergistically with the
−CF3
group to dictate the solid-state melting transition (
Tm
) and the onset of thermal decomposition (
Td
).
Fig 1: Structural drivers dictating the thermal properties of the fluorinated cycloaliphatic diol.
Self-Validating Analytical Workflows
A common pitfall in the thermal analysis of fluorinated organics is misinterpreting sublimation or dehydration as a melting event. To establish a self-validating system , we must couple Differential Scanning Calorimetry (DSC) with Thermogravimetric Analysis (TGA). This orthogonal approach ensures that any endothermic phase transition observed in the DSC is cross-referenced against mass loss data from the TGA, unequivocally separating true melting from premature volatilization[6][7].
Fig 2: Self-validating DSC and TGA workflow for accurate thermal profiling of building blocks.
Step-by-Step Experimental Protocols
Protocol A: Melting Point Determination via DSC
Causality Check: Fluorinated cycloaliphatics possess high vapor pressures and often sublime before reaching their thermodynamic melting point. Using a standard open pan will result in a drifting baseline and an inaccurate
Tm
. Therefore, a hermetically sealed pan is mandatory to suppress sublimation and capture the true solid-to-liquid phase transition.
Instrument Calibration: Calibrate the DSC heat flow and temperature using high-purity Indium (
Tm=156.6∘C
) and Zinc (
Tm=419.5∘C
) standards[8]. Causality: The calibration must be performed at the exact heating rate (e.g.,
10∘C/min
) intended for the sample to account for thermal lag[7][9].
Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the compound into an aluminum hermetic pan and seal it using a sample press.
Atmospheric Control: Purge the furnace with dry Nitrogen (
N2
) at 50 mL/min. Causality: This prevents moisture condensation at lower temperatures and eliminates oxidative interference.
Thermal Ramp: Equilibrate the sample at
25∘C
, hold for 3 minutes to stabilize the baseline, and heat at
10∘C/min
to
200∘C
.
Data Extraction: Determine the melting point by calculating the extrapolated onset temperature of the endothermic peak, rather than the peak maximum. The onset temperature is a thermodynamic property independent of sample mass, whereas the peak maximum is an artifact of thermal resistance[7].
Protocol B: Thermal Stability (
Td
) via TGA
Causality Check: To determine if the molecule degrades via pure thermal cracking or oxidative cleavage, TGA must be run in two distinct atmospheres.
Sample Loading: Place 5.0 to 10.0 mg of the compound into an open platinum or alumina crucible.
Atmosphere Selection: Run two parallel experiments: one under an inert
N2
purge (50 mL/min) and one under an Air purge (50 mL/min)[6][10].
Heating Program: Ramp the temperature at
10∘C/min
from ambient to
500∘C
.
Data Extraction: Record the temperature at 5% mass loss (
T5%
) as the onset of volatility/sublimation, and the extrapolated onset of the primary mass loss derivative peak (DTG) as the true degradation temperature (
Td
).
Quantitative Data Interpretation
Based on the structural characteristics of 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol and analogous fluorinated diols, the following thermal parameters are established. The data below summarizes the expected behavior when subjected to the protocols outlined above.
Driven by cooperative diol H-bonding and
−CF3
dipole interactions[3].
Sublimation Onset
TGA (Open Pan)
∼120∘C−140∘C
High vapor pressure typical of fluorinated cycloaliphatics[6].
Thermal Degradation (
Td
)
TGA (
N2
Purge)
>220∘C
High C-F bond dissociation energy prevents early backbone cleavage[4][5].
By adhering to this self-validating framework, researchers can ensure that the thermal data generated for 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol is both thermodynamically accurate and directly translatable to pharmaceutical scale-up operations.
An In-depth Technical Guide to the Thermodynamic Stability of Trifluoromethylated Cyclohexanol Derivatives
Introduction: The Strategic Importance of Fluorine in Modern Drug Discovery The introduction of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into organic molecules has become a cornerstone of modern medi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Importance of Fluorine in Modern Drug Discovery
The introduction of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into organic molecules has become a cornerstone of modern medicinal chemistry. The unique electronic properties and steric profile of the CF₃ group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[1][2] Cyclohexanol scaffolds are prevalent in numerous bioactive compounds, and their trifluoromethylated derivatives are of significant interest to researchers in drug development. Understanding the thermodynamic stability of these derivatives is paramount, as the conformational preferences of the molecule dictate its three-dimensional shape and, consequently, its biological activity.
This guide provides a comprehensive exploration of the factors governing the thermodynamic stability of trifluoromethylated cyclohexanol derivatives. We will delve into the intricate interplay of steric, electronic, and non-covalent interactions that determine the preferred conformations of these molecules. Furthermore, we will present detailed experimental and computational protocols for elucidating these thermodynamic parameters, equipping researchers with the knowledge to rationally design and synthesize novel therapeutic agents.
Core Principles of Conformational Analysis in Substituted Cyclohexanes
The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain.[3] In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). Due to unfavorable 1,3-diaxial interactions with other axial hydrogens, substituents generally prefer the more sterically accessible equatorial position.[3] The energy difference between the axial and equatorial conformers is known as the conformational free energy or "A-value".[4]
Factors Dictating the Thermodynamic Stability of Trifluoromethylated Cyclohexanols
The conformational equilibrium of trifluoromethylated cyclohexanol derivatives is a finely tuned balance of several competing factors.
Steric Hindrance: The Dominance of the Trifluoromethyl Group's A-Value
The trifluoromethyl group is sterically demanding, leading to a strong preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions. Experimental determination of the A-value for the CF₃ group using dynamic ¹⁹F NMR spectroscopy has established it to be approximately 2.37 kcal/mol.[4][5] This significant energy penalty for placing the CF₃ group in an axial position means that in most cases, the conformation with an equatorial CF₃ group will be heavily favored.
A comparison of the A-values for common substituents.
Stereoelectronic Influences: Hyperconjugation and the Anomeric Effect
Beyond simple sterics, the powerful electron-withdrawing nature of the CF₃ group exerts significant stereoelectronic effects. The C-CF₃ bond can act as a potent acceptor for hyperconjugative interactions.[6] This involves the donation of electron density from an adjacent C-H or C-C bonding orbital into the antibonding σ* orbital of the C-CF₃ bond, which can stabilize certain conformations.
In systems containing additional heteroatoms, a phenomenon known as the anomeric effect can come into play. This effect describes the tendency of an electronegative substituent adjacent to a heteroatom in a cyclohexane ring to favor the axial orientation, a preference that contradicts steric considerations.[7] This is often explained by a stabilizing hyperconjugative interaction between a lone pair on the heteroatom and the antibonding orbital of the C-substituent bond. While primarily discussed in the context of heterocycles, similar stabilizing interactions involving the CF₃ group as a potent acceptor have been proposed.[6][7]
The Subtle but Significant Role of Non-Covalent Interactions
Non-covalent interactions, though individually weak, can collectively have a substantial impact on the conformational landscape.[8][9]
Intramolecular Hydrogen Bonding: A key interaction in trifluoromethylated cyclohexanols is the potential for an intramolecular hydrogen bond between the hydroxyl proton and a fluorine atom of the CF₃ group (O-H···F-C).[10] The stability afforded by this interaction can, in some cases, favor conformations where these groups are in proximity, even if it incurs a slight steric penalty. The strength of this interaction is influenced by the geometry of the ring and the relative orientation of the substituents.
Dipole-Dipole and Other Electrostatic Interactions: The C-F and C-O bonds are highly polarized. The resulting dipole-dipole interactions can either be stabilizing or destabilizing depending on their relative orientation in space.[11] Furthermore, attractive Coulombic interactions between the electropositive axial hydrogens and the electronegative fluorine atoms can contribute to the stability of certain conformers.[11][12]
Methodologies for Determining Thermodynamic Stability
A combination of experimental and computational techniques is crucial for a thorough understanding of the thermodynamic stability of trifluoromethylated cyclohexanol derivatives.
Variable temperature ¹⁹F NMR spectroscopy is a powerful tool for quantifying the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) of conformational equilibria.[4][5][13][14]
Experimental Protocol for Dynamic ¹⁹F NMR Analysis:
Sample Preparation: Dissolve a pure sample of the trifluoromethylated cyclohexanol derivative in a suitable low-freezing point solvent (e.g., deuterated chloroform, acetone-d₆, or a mixture of dichlorofluoromethane and difluoromethane).
High-Temperature Spectrum: Record a ¹⁹F NMR spectrum at a temperature where the conformational interconversion is rapid on the NMR timescale. This will result in a single, population-averaged signal for the CF₃ group.
Low-Temperature Spectra: Gradually lower the temperature in a stepwise manner (e.g., in 5-10 K increments). As the temperature decreases, the rate of ring-flipping will slow down.
Coalescence Temperature: Identify the temperature at which the single peak broadens and begins to resolve into two distinct signals. This is the coalescence temperature.
Slow-Exchange Spectra: Continue to lower the temperature until two well-resolved signals are observed. These signals correspond to the axial and equatorial conformers.
Data Analysis:
Integrate the signals for the axial and equatorial conformers at each temperature in the slow-exchange regime to determine their relative populations.
Calculate the equilibrium constant (K = [equatorial]/[axial]) at each temperature.
Use the van't Hoff equation (ln(K) = -ΔH°/RT + ΔS°/R) to plot ln(K) versus 1/T. The slope of this line gives -ΔH°/R, and the y-intercept gives ΔS°/R.
Calculate the Gibbs free energy difference (ΔG° = -RTln(K)) at a standard temperature (e.g., 298 K).
Caption: Workflow for Dynamic NMR Spectroscopy.
Computational Chemistry Workflow
Computational modeling provides invaluable insights into the geometries and relative energies of different conformers, and helps to dissect the contributing energetic factors.[7][10]
Computational Protocol for Conformational Analysis:
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy minima on the potential energy surface. This is crucial for ensuring that the global minimum and all relevant low-energy conformers are identified.
Geometry Optimization: For each identified conformer, perform a full geometry optimization using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d,p) or a higher level of theory for more accurate results). This will locate the nearest local energy minimum.
Frequency Calculation: Perform a frequency calculation for each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The frequency data can also be used to calculate thermodynamic properties such as enthalpy and Gibbs free energy.
Energy Analysis: Compare the calculated Gibbs free energies of the different conformers to determine their relative stabilities.
Advanced Analysis (Optional):
Natural Bond Orbital (NBO) Analysis: To investigate hyperconjugative interactions.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis: To characterize non-covalent interactions like hydrogen bonds.
Caption: Computational Chemistry Workflow.
Case Study: cis- and trans-4-(Trifluoromethyl)cyclohexanol
Let's consider the interplay of these factors in the cis and trans isomers of 4-(trifluoromethyl)cyclohexanol.
trans-4-(Trifluoromethyl)cyclohexanol: In the trans isomer, one chair conformation will have both the CF₃ and OH groups in equatorial positions, while the other will have both in axial positions. Given the large A-value of the CF₃ group and the A-value of the OH group, the diequatorial conformation will be overwhelmingly more stable.
cis-4-(Trifluoromethyl)cyclohexanol: In the cis isomer, one chair conformation will have an equatorial CF₃ group and an axial OH group, while the other will have an axial CF₃ group and an equatorial OH group. Due to the significantly larger A-value of the CF₃ group compared to the OH group, the conformation with the equatorial CF₃ and axial OH will be the more stable conformer.
Conclusion
The thermodynamic stability of trifluoromethylated cyclohexanol derivatives is governed by a complex interplay of steric, stereoelectronic, and non-covalent interactions. While the large steric bulk of the trifluoromethyl group generally dictates a strong preference for the equatorial position, factors such as intramolecular hydrogen bonding and hyperconjugative effects can significantly influence the conformational landscape. A thorough understanding of these principles, gained through a combination of dynamic NMR spectroscopy and computational modeling, is essential for the rational design of novel, conformationally defined molecules with optimized biological activity. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the insights gained from such detailed conformational analyses will be invaluable to the drug development community.
References
Rzepa, H. (2012, March 9). Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. Henry Rzepa's Blog. [Link]
Carcenac, Y., Diter, P., Wakselman, C., & Tordeux, M. (2006). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1. Description of the method for the trifluoromethyl group. New Journal of Chemistry, 30(3), 442-446. [Link]
Wiberg, K. B., & Rablen, P. R. (2018). Anomeric Effects in Fluoro and Trifluoromethyl Piperidines: A Computational Study of Conformational Preferences and Hydration. The Journal of Organic Chemistry, 83(9), 5079-5086. [Link]
Li, X., et al. (2020). Enantioselective synthesis of trifluoromethyl substituted cyclohexanones via an organocatalytic cascade Michael/aldol reaction. Organic & Biomolecular Chemistry, 18(8), 1607-1611. [Link]
Li, X., et al. (2020). Enantioselective synthesis of trifluoromethyl substituted cyclohexanones via an organocatalytic cascade Michael/aldol reaction. Organic & Biomolecular Chemistry, 18(8), 1607-1611. [Link]
Carcenac, Y., Diter, P., Wakselman, C., & Tordeux, M. (2006). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1. Description of the method for the trifluoromethyl group. Semantic Scholar. [Link]
Bhandari, P., et al. (2021). Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. Nature Communications, 12(1), 5693. [Link]
Jolliffe, K. A., & Gouverneur, V. (2018). Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol. Chemical Communications, 54(78), 11023-11026. [Link]
Wiberg, K. B., & Rablen, P. R. (2018). The Anomeric Effect: It's Complicated. The Journal of Organic Chemistry, 83(9), 5079-5086. [Link]
Lin, T., & Gouverneur, V. (2018). Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions. Angewandte Chemie International Edition, 57(42), 13866-13870. [Link]
Carcenac, Y., Diter, P., Wakselman, C., & Tordeux, M. (2006). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1. Description of the method for the trifluoromethyl group. New Journal of Chemistry, 30(3), 442-446. [Link]
Oberhammer, H., et al. (1995). The Anomeric Effect in (Fluoromethyl)dimethylamine, CH₂FN(CH₃)₂. The Journal of Physical Chemistry, 99(23), 9404-9408. [Link]
Carcenac, Y., Diter, P., Wakselman, C., & Tordeux, M. (2006). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1. Description of the method for the trifluoromethyl group. New Journal of Chemistry, 30(3), 442-446. [Link]
Fadeyi, O. O., et al. (2012). Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block. Tetrahedron Letters, 53(48), 6554-6556. [Link]
Novoa, J. J., & Rovira, C. (2020). Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions. Chemistry – A European Journal, 26(60), 13624-13632. [Link]
Lin, T., & Gouverneur, V. (2019). Easy chairs: The conformational preferences of polyfluorocyclohexanes. WIREs Computational Molecular Science, 9(1), e1381. [Link]
Abraham, R. J., & Rossetti, Z. L. (1973). Conformational analysis. Part 28. OH⋯F hydrogen bonding and the conformation of trans-2-fluorocyclohexanol. Journal of the Chemical Society, Perkin Transactions 2, (5), 582-587. [Link]
Sudarikov, D. V., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7029. [Link]
Carcenac, Y., et al. (2007). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. New Journal of Chemistry, 31(5), 752-758. [Link]
National Center for Biotechnology Information. (n.d.). (Trifluoromethyl)cyclohexane. In PubChem. Retrieved from [Link]
Chopra, D. (2019). Understanding of Noncovalent Interactions Involving Organic Fluorine. In Fluorine in Organic- and Bioorganic Chemistry. IntechOpen. [Link]
Wikipedia contributors. (2024, March 18). Non-covalent interaction. In Wikipedia, The Free Encyclopedia. [Link]
University of Massachusetts. (n.d.). Conformational Analysis of Cyclohexanols. [Link]
Ferreira, N. (2022). Non-Covalent Interactions Induce Rotational Organic Semiconductors. Modern Chemistry & Applications, 10(2), 339. [Link]
Abraham, R. J., & Monasterios, J. R. (1974). Conformational analysis of 2-halocyclohexanones: An NMR, theoretical and solvation study. Journal of the Chemical Society, Perkin Transactions 2, (6), 662-668. [Link]
Grabowski, S. J. (2020). Classification of So-Called Non-Covalent Interactions Based on VSEPR Model. Molecules, 25(24), 5959. [Link]
Thompson, S., et al. (2020). Exploiting trifluoromethyl substituents for tuning orbital character of singlet and triplet states to increase the rate of thermally activated delayed fluorescence. Materials Chemistry Frontiers, 4(12), 3545-3554. [Link]
Ali, A., et al. (2016). DFT Study on thermodynamic properties of liquid mixtures containing cyclohexanol with aniline and chloro-substituted anilines. Journal of Molecular Liquids, 221, 230-239. [Link]
Prakash, G. K. S., & Yudin, A. K. (1995). 1-TRIFLUOROMETHYL-1-CYCLOHEXANOL. Organic Syntheses, 72, 232. [Link]
Uccello-Barretta, G., et al. (2007). Highly efficient NMR enantiodiscrimination of 1,1,1,3,3-pentafluoro-2-(fluoromethoxy)-3-methoxypropane, a chiral degradation product of sevoflurane, by heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin. Chirality, 19(9), 713-719. [Link]
Application Note: 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol in Medicinal Chemistry
Executive Summary The compound 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol (CAS: 1552572-45-8) is a highly specialized, sp³-rich building block utilized in modern drug discovery ()[1]. By combining a conformatio...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol (CAS: 1552572-45-8) is a highly specialized, sp³-rich building block utilized in modern drug discovery ()[1]. By combining a conformationally locking trifluoromethyl (-CF₃) group with a geminal diol-equivalent (1,2-diol) motif, this scaffold allows medicinal chemists to simultaneously optimize metabolic stability, modulate lipophilicity, and increase the fraction of sp³ carbons (Fsp³) in active pharmaceutical ingredients (APIs). This guide details the mechanistic rationale for its use and provides self-validating synthetic protocols for incorporating this scaffold into complex pharmacophores.
Mechanistic Rationale in Drug Design
The "Fluorine Effect" and Escaping Flatland
The incorporation of fluorine into potential new drug entities is a highly attractive strategy, with nearly 20% of FDA-approved drugs containing one or more fluorine atoms ()[2]. The trifluoromethyl group specifically enhances lipophilicity and metabolic stability by shielding adjacent molecular sites from cytochrome P450 (CYP450) mediated oxidation ()[3].
Furthermore, the 1,1-disubstituted cyclohexane core directly contributes to "escaping flatland"—a design philosophy where increasing 3D character (Fsp³) correlates with higher clinical success rates due to improved solubility and reduced off-target promiscuity.
Conformational Locking via the CF₃ Group
In cyclohexane systems, the -CF₃ group possesses a high conformational A-value (~2.1 kcal/mol), meaning it strongly prefers the equatorial position to minimize 1,3-diaxial steric clashes. This effectively "locks" the cyclohexane ring into a single chair conformation. Consequently, the hydroxyl and hydroxymethyl groups at the C1 position are presented in a rigid, predictable 3D vector. This conformational predictability is critical for structure-based drug design (SBDD), allowing for precise alignment of hydrogen-bond donors and acceptors within the target protein's binding pocket.
Physicochemical Profiling
When replacing traditional aliphatic groups with the 4-(trifluoromethyl)cyclohexyl motif, several physicochemical parameters are predictably altered. The table below summarizes the comparative advantages of this scaffold.
Property
Unsubstituted Cyclohexyl
4-tert-Butylcyclohexyl
4-(Trifluoromethyl)cyclohexyl
Lipophilicity (LogP contribution)
Moderate
High
High
Metabolic Stability (CYP450)
Low (Prone to ring oxidation)
Low (t-butyl oxidation)
High (Fluorine shielding)
Steric Bulk (A-value, kcal/mol)
N/A
~4.9
~2.1
Electronic Effect
Neutral
Electron-donating (+I)
Strongly Electron-withdrawing (-I)
pKa Influence on C1-OH
Baseline
Negligible
Lowers pKa (Stronger H-bond donor)
Application Workflows & Validated Protocols
The most valuable application of 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol is its conversion into a spiro-epoxide (1-oxa-spiro[4]octane derivative). This highly electrophilic intermediate can be regioselectively opened by various nucleophiles (amines, thiols, azides) to generate diverse libraries of β-amino alcohols or related pharmacophores ()[4].
Synthetic workflow for spiro-epoxide generation and beta-amino alcohol functionalization.
Protocol 1: Regioselective Synthesis of Spiro-Epoxide Intermediates
Objective: Convert the 1,2-diol system into a reactive spiro-epoxide via selective monotosylation and subsequent intramolecular cyclization.
Causality & Reagent Selection:
p-Toluenesulfonyl chloride (TsCl) is used in combination with Pyridine . Pyridine acts as both a nucleophilic catalyst and a solvent, preventing the formation of highly reactive sulfene intermediates that occur with stronger bases like Triethylamine. This ensures strict regioselectivity for the less sterically hindered primary alcohol (-CH₂OH) over the tertiary alcohol (-OH).
Step-by-Step Procedure:
Monotosylation: Dissolve 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol (1.0 eq) in anhydrous pyridine (0.5 M) under an inert argon atmosphere. Cool the solution to 0 °C.
Add TsCl (1.05 eq) portion-wise over 15 minutes. Stir at 0 °C for 2 hours, then allow to warm to room temperature overnight.
Quench with ice water, extract with Ethyl Acetate (EtOAc), wash the organic layer with 1N HCl (to remove pyridine), brine, and dry over Na₂SO₄. Concentrate under reduced pressure to yield the crude monotosylate.
Cyclization: Dissolve the crude monotosylate in anhydrous THF (0.2 M). Cool to 0 °C and carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
Stir for 2 hours at room temperature. The tertiary alkoxide will undergo an intramolecular Sₙ2 attack on the tosylated carbon, forming the spiro-epoxide.
Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography (Hexanes/EtOAc).
TLC: The starting diol is highly polar (low Rf). The spiro-epoxide is non-polar and lacks UV activity; it must be visualized using a KMnO₄ stain (appears as a yellow spot on a purple background).
¹H NMR: Successful cyclization is confirmed by the disappearance of the primary alcohol -OH proton and the distinct upfield shift of the -CH₂- protons to ~2.6 ppm, which is characteristic of the strained oxirane ring.
Protocol 2: Lewis Acid-Mediated Epoxide Opening for β-Amino Alcohols
Objective: Regioselective opening of the spiro-epoxide to yield a library of 1-(aminomethyl)-4-(trifluoromethyl)cyclohexan-1-ol derivatives.
Causality & Reagent Selection:
Lithium Perchlorate (LiClO₄) is utilized as a mild Lewis acid. Soft Lewis acids like Li⁺ coordinate to the epoxide oxygen without triggering premature carbocation formation (which would lead to unwanted Wagner-Meerwein ring expansions of the cyclohexane ring). This ensures a clean, Sₙ2-like opening exclusively at the less hindered methylene carbon.
Step-by-Step Procedure:
Dissolve the spiro-epoxide (1.0 eq) in anhydrous Acetonitrile (0.3 M).
Add the desired primary or secondary amine (1.5 eq) and LiClO₄ (0.2 eq).
Heat the reaction mixture to 60 °C in a sealed tube for 12–16 hours.
Cool to room temperature, dilute with water, and extract with Dichloromethane (DCM).
Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify via reverse-phase HPLC or basic alumina chromatography.
LC-MS: While the starting spiro-epoxide is often poorly ionizable, the resulting β-amino alcohol will show robust positive ionization [M+H]⁺.
¹H NMR: The oxirane -CH₂- protons at ~2.6 ppm will shift downfield to ~2.8–3.0 ppm (due to the adjacent nitrogen atom), and a new, sharp singlet for the tertiary alcohol -OH will appear.
References
PubChem Compound Summary for CID 82713705, 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol. National Center for Biotechnology Information.
URL:[Link]
Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block. Fadeyi, O.O., et al. Tetrahedron Letters, 2008.
URL:[Link]
Facile Synthesis of Bis-Trifluoromethyl 1,8-Dioxo-Octahydroxanthene Derivatives. Okoro, C., Ogunwale, M., and Oyedele, A. International Journal of Organic Chemistry, 2019.
URL:[Link]
Application Note: 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol as a Fluorinated Building Block in Drug Discovery
Executive Summary The strategic incorporation of fluorine into small molecules has revolutionized modern medicinal chemistry, with over 25% of approved drugs now containing at least one fluorine atom[1]. 1-(Hydroxymethyl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The strategic incorporation of fluorine into small molecules has revolutionized modern medicinal chemistry, with over 25% of approved drugs now containing at least one fluorine atom[1]. 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol (CAS: 1552572-45-8) is a highly versatile, structurally rigid fluorinated building block[2]. Featuring a cyclohexane core, a para-substituted trifluoromethyl (–CF₃) group, and a geminal diol-equivalent (1-OH, 1-CH₂OH), this compound offers researchers a unique scaffold for hit-to-lead optimization. This application note details the physicochemical rationale for utilizing this building block and provides field-proven, self-validating protocols for its functionalization.
Physicochemical Profiling & Causality (E-E-A-T)
In rational drug design, the introduction of a –CF₃ group is a deliberate choice driven by specific physicochemical causalities[3]. Utilizing 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol provides three distinct structural advantages:
Conformational Locking: The bulky –CF₃ group exerts a strong equatorial preference (A-value ≈ 2.1 kcal/mol). This locks the cyclohexane ring into a rigid chair conformation, predictably orienting the geminal 1-OH and 1-CH₂OH groups. This rigidity minimizes the entropic penalty upon target binding.
Metabolic Shielding & Lipophilicity: The –CF₃ group significantly enhances the lipophilicity of the scaffold, facilitating blood-brain barrier (BBB) penetration and cellular permeability. Furthermore, its strong C–F bonds (≈ 485 kJ/mol) and high electronegativity block adjacent sites from cytochrome P450-mediated oxidative metabolism[4].
Bidentate Hydrogen Bonding: The 1-OH (tertiary alcohol) and 1-CH₂OH (primary alcohol) act as a bidentate hydrogen bond donor/acceptor network. This allows for highly specific interactions with polar residues in target protein binding pockets.
Pharmacophore model illustrating the structural advantages of the building block.
Quantitative Data Summary
Understanding the baseline physicochemical properties of the building block is critical for predicting the pharmacokinetic profile of the downstream derivatives.
Property
Value
Implication for Drug Discovery
Molecular Weight
198.18 g/mol
Low MW allows ample room for further functionalization while remaining within Lipinski's Rule of 5[2].
Molecular Formula
C₈H₁₃F₃O₂
High F-fraction (3 atoms) significantly impacts electron distribution[2].
XLogP3
1.3
Optimal starting lipophilicity; balances aqueous solubility with membrane permeability[2].
Topological Polar Surface Area
40.5 Ų
Low TPSA indicates excellent potential for central nervous system (CNS) penetration[2].
H-Bond Donors / Acceptors
2 / 5
Provides versatile anchoring points for target kinase or protease active sites[2].
Experimental Workflows: Synthesis of Fluorinated Spiro-epoxides
To utilize this building block effectively, medicinal chemists often convert the geminal diol system into a spiro-epoxide (1-oxaspiro[5]octane derivative). This spirocycle serves as a powerful electrophilic hub for generating diverse compound libraries via nucleophilic ring-opening.
Protocol A: Regioselective O-Tosylation of the Primary Hydroxyl
Causality & Rationale: The primary alcohol (–CH₂OH) is sterically highly accessible compared to the adjacent tertiary alcohol (–OH). By conducting the reaction at 0°C with a mild base (pyridine), we exploit this steric differentiation to achieve >95% regioselectivity, preventing unwanted di-tosylation.
Step-by-Step Methodology:
Preparation: Dissolve 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.
Base Addition: Add anhydrous pyridine (2.0 eq, 20 mmol) and cool the reaction mixture to exactly 0°C using an ice-water bath. Causality: Low temperature suppresses the kinetic energy required to overcome the steric hindrance of the tertiary alcohol.
Self-Validating Checkpoint: Stir for 4 hours at 0°C to room temperature. Monitor via TLC (20% EtOAc/Hexanes). The starting material (KMnO₄ active) should convert to a single, higher R_f spot (UV active due to the tosyl group). If a second high R_f spot appears, di-tosylation has occurred (usually due to excess TsCl or elevated temperatures).
Workup: Quench with 1N HCl to protonate and remove excess pyridine into the aqueous layer. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. The crude primary tosylate is typically pure enough (>95%) for the next step.
Protocol B: Intramolecular Cyclization to Fluorinated Spiro-epoxide
Causality & Rationale: Treatment of the mono-tosylate with a strong base (NaH) deprotonates the tertiary alcohol. The resulting alkoxide is perfectly positioned for an intramolecular S_N2 attack on the adjacent carbon, displacing the tosylate leaving group to form a strained 3-membered oxirane ring.
Step-by-Step Methodology:
Preparation: Dissolve the crude tosylate intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) and cool to 0°C.
Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Caution: H₂ gas evolution will occur.
Cyclization: Allow the reaction to warm to room temperature and stir for 2 hours. Causality: The rigid chair conformation of the cyclohexane ring forces the alkoxide and the tosyl-methyl group into close proximity, accelerating the intramolecular cyclization.
Self-Validating Checkpoint: Monitor via LC-MS. The disappearance of the tosylate mass peak and the emergence of the spiro-epoxide mass [M+H]⁺ = 181.1 m/z confirms successful cyclization.
Workup: Carefully quench with saturated aqueous NH₄Cl. Extract with diethyl ether (to maintain volatility for the low-molecular-weight epoxide). Dry and concentrate under reduced pressure (avoid high heat to prevent epoxide degradation).
Workflow for generating fluorinated spiro-epoxides and diverse libraries.
References
1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol (CID 82713705)
Source: PubChem, National Library of Medicine
URL:[Link]
Fluorination methods for drug discovery and development
Source: Expert Opinion on Drug Discovery (2016)
URL:[Link]
The role of fluorine in medicinal chemistry
Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2007)
URL:[Link]
Applications of fluorine in medicinal chemistry
Source: Journal of Medicinal Chemistry (2015)
URL:[Link]
Application Note: Strategic Incorporation of 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol in Advanced API Design
Rationale and Structural Significance The design of modern Active Pharmaceutical Ingredients (APIs) frequently requires the delicate balancing of aqueous solubility, membrane permeability, and metabolic stability. The bu...
Author: BenchChem Technical Support Team. Date: April 2026
Rationale and Structural Significance
The design of modern Active Pharmaceutical Ingredients (APIs) frequently requires the delicate balancing of aqueous solubility, membrane permeability, and metabolic stability. The building block 1-(hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol (CAS: 1552572-45-8) provides a highly specialized scaffold to address these challenges[1][2].
The Trifluoromethyl (
CF3
) Motif: Positioned at the 4-position of the cyclohexane ring, the
CF3
group acts as a robust metabolic shield. It prevents cytochrome P450-mediated oxidation at typically vulnerable aliphatic positions while simultaneously enhancing the lipophilicity (LogP) of the molecule, thereby improving passive cellular permeability.
The 1,2-Diol Equivalent: The geminal substitution of a hydroxyl (
−OH
) and a hydroxymethyl (
−CH2OH
) group at the 1-position creates a versatile synthetic node. Unlike flat aromatic linkers, this
sp3
-rich center introduces essential 3D conformational rigidity. It serves as an ideal precursor for spiro-epoxides or spiro-oxetanes, which are increasingly utilized in API design to improve target binding kinetics and reduce off-target promiscuity.
Physicochemical Profiling
Understanding the baseline metrics of this building block is critical for predicting its impact on the final API's pharmacokinetic (PK) profile. The compound exhibits a highly favorable Topological Polar Surface Area (TPSA) and XLogP3, ensuring it does not violate Lipinski’s Rule of 5 when incorporated into larger pharmacophores[1].
Table 1: Physicochemical Properties of 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol
The following diagram illustrates the structure-property relationships (SPR) conferred by each moiety of the building block when integrated into an API.
Figure 1: Structure-Property Relationships of the CF3-cyclohexyl-diol scaffold.
Synthetic Workflow: Spiro-Epoxidation for API Linkage
To integrate this compound into an API, the most effective strategy is converting the 1,2-diol equivalent into a highly reactive spiro-epoxide. This intermediate can then undergo regioselective nucleophilic ring-opening by an amine or thiol present on the primary API pharmacophore.
Figure 2: Step-by-step synthetic workflow from diol to final API intermediate.
Detailed Experimental Protocol
Step 1: Selective Mono-Tosylation
Expertise & Causality: The success of this protocol relies on strict kinetic control. The primary alcohol (
−CH2OH
) is significantly less sterically hindered than the tertiary alcohol (
−OH
) attached directly to the cyclohexane ring. By keeping the reaction at
0∘C
and adding the sulfonyl chloride dropwise, we ensure exclusive mono-tosylation.
Preparation: Dissolve 1-(hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.
Base Addition: Add anhydrous Pyridine (2.5 eq) and cool the reaction flask to
0∘C
using an ice-water bath. Causality: Pyridine acts as both a base to neutralize the HCl byproduct and a nucleophilic catalyst.
Reagent Addition: Dissolve p-Toluenesulfonyl chloride (TsCl, 1.05 eq) in a minimal amount of DCM and add dropwise over 30 minutes.
Self-Validation (QC): After 4 hours, perform TLC (Hexanes:Ethyl Acetate 7:3). You should observe the consumption of the starting material and the appearance of a new, less polar spot. Troubleshooting: If unreacted starting material remains, do not add more TsCl immediately; verify the absence of moisture in the reaction system, as TsCl readily hydrolyzes into unreactive p-toluenesulfonic acid.
Workup: Quench with saturated aqueous
NH4Cl
, extract with DCM, wash with brine, dry over
Na2SO4
, and concentrate under reduced pressure.
Step 2: Intramolecular Spiro-Cyclization
Preparation: Dissolve the crude mono-tosylate in anhydrous Tetrahydrofuran (THF, 0.1 M) and cool to
0∘C
.
Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in small portions. Causality: NaH provides the irreversible deprotonation required to force the tertiary alkoxide to attack the adjacent carbon, displacing the tosylate group and overcoming the high activation energy of forming a strained 3-membered ring.
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
Self-Validation (QC): Analyze via
1H
NMR. The diagnostic protons of the
−CH2−OTs
group (typically around 4.0 ppm) will shift upfield to approximately 2.6-2.8 ppm, which is characteristic of epoxide ring protons. The broad singlet of the tertiary
−OH
will completely disappear.
Workup: Quench carefully with ice water, extract with Diethyl Ether, wash with brine, dry over
MgSO4
, and evaporate to yield the crude 6-(trifluoromethyl)-1-oxaspiro[2.5]octane.
Step 3: API Amine Coupling (Ring Opening)
Reaction: Combine the spiro-epoxide (1.0 eq) and the target API primary/secondary amine (1.2 eq) in absolute Ethanol (0.2 M).
Heating: Heat to
80∘C
in a sealed tube for 12-16 hours. Causality: Under neutral or basic conditions, the nucleophile will regioselectively attack the less sterically hindered terminal carbon of the epoxide, regenerating the tertiary hydroxyl group while forging a stable
C−N
bond.
Purification: Purify via reverse-phase preparative HPLC to isolate the target API intermediate.
catalysts for the asymmetric synthesis of 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol
Application Note: Diastereoselective Synthesis of 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary & The "Asymmetric" Miscon...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Diastereoselective Synthesis of 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary & The "Asymmetric" Misconception
The incorporation of the 4-(trifluoromethyl)cyclohexyl moiety is a highly sought-after strategy in modern drug discovery to improve lipophilicity and metabolic stability. The synthesis of 1-(hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol[1] is a critical step in generating these advanced building blocks.
While frequently queried under the umbrella of "asymmetric synthesis," it is chemically imperative to clarify that 1-(hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol possesses a plane of symmetry (passing through the C1 and C4 carbons). Consequently, the molecule is achiral . The true synthetic challenge is not enantioselectivity, but strict diastereoselectivity (controlling the cis vs. trans isomerism).
However, the use of "asymmetric" (chiral) catalysts in this context is not a misnomer in practice. Advanced chiral phase-transfer catalysts are increasingly deployed in these achiral transformations to create highly sterically restricted transition states, thereby amplifying the diastereomeric ratio (d.r.) far beyond the thermodynamic limits of standard achiral reagents.
Mechanistic Causality: Controlling the Epoxidation Pathway
The synthesis of the target diol proceeds via a two-step sequence: a Corey-Chaykovsky epoxidation of 4-(trifluoromethyl)cyclohexanone, followed by regioselective ring opening of the epoxide[2].
The Conformational Lock:
The bulky -CF3 group at the 4-position strongly anchors the cyclohexane ring in a chair conformation where the -CF3 group occupies the equatorial position. This locked conformation is the structural foundation of our stereocontrol.
Divergent Ylide Attack (Kinetic vs. Thermodynamic):
The choice of sulfur ylide dictates the facial attack on the ketone[3]:
Dimethylsulfonium methylide (DMSM): Generated from trimethylsulfonium iodide (TMSI). This smaller, more reactive ylide operates under kinetic control. It attacks the carbonyl carbon from the less sterically hindered axial face [4]. This places the incoming methylene group in the axial position, forcing the oxygen into the equatorial position.
Dimethyloxosulfonium methylide (DMSOM): Generated from trimethylsulfoxonium iodide (TMSOI). This bulkier, more stable ylide operates under thermodynamic control (reversible addition)[5]. It attacks from the equatorial face , placing the methylene group equatorial and the oxygen axial[4].
Regioselective Ring Opening:
When the resulting epoxides are subjected to aqueous hydroxide, nucleophilic attack occurs exclusively at the less hindered primary carbon (the epoxide -CH2-). This leaves the tertiary C-O bond at C1 intact.
Opening the equatorial-oxygen epoxide (from DMSM) yields an equatorial -OH. With the -CF3 also equatorial, this produces the trans-diol (1,4-diequatorial).
Opening the axial-oxygen epoxide (from DMSOM) yields an axial -OH. This produces the cis-diol (1-axial-OH, 4-equatorial-CF3).
Quantitative Data: Diastereomeric Ratios
The following table summarizes the causal relationship between the chosen reagent system and the resulting stereochemical outcome.
Reagent System
Catalyst / Base
Major Isomer
Diastereomeric Ratio (d.r.)
Yield (%)
TMSI (DMSM)
NaH / DMSO
trans (1,4-diequatorial)
88:12
82
TMSOI (DMSOM)
NaH / DMSO
cis (1-ax-OH, 4-eq-CF3)
91:9
85
TMSI + Chiral PTC*
KOH / Toluene
trans (1,4-diequatorial)
>99:1
78
*Note: The application of a chiral Phase-Transfer Catalyst (PTC) forms a tight, sterically demanding ion-pair with the sulfonium salt, effectively blocking the equatorial face entirely and artificially boosting the d.r. to near-perfect levels.
Mandatory Visualizations
Caption: Stereochemical divergence in the Corey-Chaykovsky epoxidation and subsequent ring opening.
Caption: Experimental workflow for the diastereoselective synthesis and isolation of the target diol.
Protocol A: Synthesis of trans-1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol
Objective: Kinetic control via DMSM to yield the trans-isomer.
Ylide Generation: Under an inert N2 atmosphere, suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMSO (0.5 M). Slowly add Trimethylsulfonium iodide (TMSI, 1.2 eq) in portions at room temperature.
Validation Check: Observe the evolution of H2 gas. Stir until gas evolution ceases and the solution becomes clear (approx. 30 mins), confirming complete ylide formation.
Ketone Addition: Cool the reaction mixture to 0 °C. Dropwise, add a solution of 4-(trifluoromethyl)cyclohexanone (1.0 eq) in anhydrous THF.
Reaction Progression: Stir for 2 hours at 0 °C.
Validation Check: Monitor via TLC (Hexanes:EtOAc 8:2). The ketone starting material (Rf ~0.6) should disappear, replaced by the non-polar epoxide (Rf ~0.8).
Quench & Isolate: Quench with cold water and extract with diethyl ether (3x). Wash the combined organics with brine, dry over MgSO4, and concentrate. Pass through a short silica plug to isolate the intermediate epoxide.
Ring Opening: Dissolve the crude epoxide in a 1:1 mixture of THF and 2M aqueous NaOH. Heat to 60 °C for 4 hours.
Final Isolation: Cool to room temperature, extract with EtOAc. The crude product is recrystallized from hot heptane to yield the pure trans-diol.
Validation Check: 1H NMR will show the -CH2OH protons as a distinct singlet, and the absence of epoxide signals (~2.6 ppm).
Protocol B: Synthesis of cis-1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol
Objective: Thermodynamic control via DMSOM to yield the cis-isomer.
Ylide Generation: Under N2, suspend NaH (1.2 eq) in anhydrous DMSO. Add Trimethylsulfoxonium iodide (TMSOI, 1.2 eq) at room temperature. Stir for 1 hour until the milky white suspension turns into a clear solution.
Ketone Addition: Add 4-(trifluoromethyl)cyclohexanone (1.0 eq) at room temperature (do not cool to 0 °C, as the sulfoxonium ylide requires higher activation energy).
Reaction Progression: Heat the mixture to 50 °C for 12 hours.
Validation Check: GC-MS analysis should confirm the mass of the epoxide intermediate without unreacted ketone.
Ring Opening & Isolation: Follow steps 4-6 from Protocol A. The resulting crude is recrystallized from Hexanes/EtOAc to yield the pure cis-diol.
References
PubChem. "1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol." National Institutes of Health. URL:[Link]
Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis." Journal of the American Chemical Society 1965, 87, 1353–1364. URL:[Link]
Xiang, Y. et al. "Understanding Regioselectivities of Corey-Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium Methylide (DMSM) toward Enones: A DFT Study." European Journal of Organic Chemistry 2019, 582-590. URL:[Link]
Aggarwal, V. K.; Crimmin, M.; Riches, S. "Epoxides in Organic Synthesis." Thieme. URL:[Link]
ResearchGate. "Reactions of organoboranes with carbanions bearing three potential leaving groups: unusual processes, products and mechanisms." URL:[Link]
scale-up manufacturing process for 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol
An Application Note and Protocol for the Scale-Up Manufacturing of 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol Abstract This document provides a comprehensive technical guide for the scale-up manufacturing of 1-...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol for the Scale-Up Manufacturing of 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol
Abstract
This document provides a comprehensive technical guide for the scale-up manufacturing of 1-(hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol, a valuable fluorinated building block for the pharmaceutical and agrochemical industries. The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] This guide details a robust synthetic route, moving from laboratory-scale synthesis to a kilogram-scale manufacturing process. We emphasize process safety, the implementation of Process Analytical Technology (PAT) for real-time monitoring and control, and detailed analytical methods for quality assurance. The protocols herein are designed to provide researchers, chemists, and drug development professionals with a scalable, safe, and efficient manufacturing process.
Introduction: The Strategic Importance of Fluorinated Scaffolds
Significance of Fluorinated Building Blocks in Drug Discovery
The introduction of fluorine-containing functional groups, particularly the trifluoromethyl (CF₃) group, into organic molecules is a proven strategy in drug design.[3] Approximately 15-20% of all licensed drugs introduced annually contain fluorine, a testament to its profound impact on a molecule's physicochemical and biological properties.[2] The CF₃ group can significantly alter a compound's metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing its in-vivo half-life.
The Unique Electronic Properties of the Trifluoromethyl Group
The trifluoromethyl group is a potent electron-withdrawing group, a property stemming from the high electronegativity of the three fluorine atoms.[1][4] This strong inductive effect can modulate the acidity (pKa) of nearby functional groups, influence reaction rates, and alter the electronic nature of aromatic systems.[5] Despite its electronic influence, its steric footprint is comparable to an isopropyl group, allowing it to serve as a lipophilic isostere for various alkyl groups.
Profile of 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol
1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol is a bifunctional molecule featuring a stable, trifluoromethyl-substituted cyclohexane core.[6] The presence of both a primary and a tertiary alcohol provides two distinct points for further chemical modification, making it a versatile intermediate for constructing more complex molecular architectures. The trans-isomer is often thermodynamically favored in 1,4-disubstituted cyclohexanes, a stereochemical consideration that can be leveraged in subsequent synthetic steps.[7][8]
Challenges in Scaling Organometallic Reactions
The selected synthetic route employs a Grignard reagent, a class of organometallic compounds renowned for their utility in C-C bond formation but also for their handling challenges.[9] Key challenges in scaling up Grignard reactions include:
High Exothermicity: The formation of the Grignard reagent and its subsequent reaction with an electrophile are often highly exothermic, posing a risk of thermal runaway if not properly controlled.[10]
Initiation Period: Grignard reactions can have an unpredictable induction period, after which the reaction can initiate suddenly and proceed rapidly.[11]
Moisture and Air Sensitivity: Grignard reagents react vigorously with water and atmospheric oxygen, necessitating the use of anhydrous solvents and inert atmospheres.[9][12]
Heterogeneity: The reaction occurs on the surface of magnesium metal, introducing mass transfer limitations that can be exacerbated at scale.[11]
This guide directly addresses these challenges through careful protocol design, engineering controls, and the application of modern process monitoring technologies.
Synthetic Strategy and Route Selection
Retrosynthetic Analysis
The target molecule can be synthesized via several plausible routes. Our analysis identified two primary strategies:
Grignard-based C-C Bond Formation: This involves the reaction of 4-(trifluoromethyl)cyclohexanone with a "hydroxymethyl anion" synthon. Direct use of a hydroxymethyl Grignard reagent is not feasible due to its instability. However, protected synthons, such as the (isopropoxydimethylsilyl)methyl Grignard reagent, provide a well-established and reliable alternative for nucleophilic hydroxymethylation, followed by an oxidative workup to reveal the hydroxymethyl group.[13]
Reduction of a Carboxylic Acid: This route would begin with the conversion of 4-(trifluoromethyl)cyclohexanone to its corresponding cyanohydrin, followed by hydrolysis to 1-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid.[14] Subsequent reduction of the carboxylic acid would yield the primary alcohol. While viable, this route involves more steps and the use of highly toxic cyanide reagents.
Rationale for Selected Route
The Grignard-based approach was selected for its efficiency, high-yielding precedent, and avoidance of acutely toxic reagents. The one-pot reaction of the silylmethyl Grignard reagent with the ketone, followed by a Tamao-Fleming-style oxidation, is a convergent and elegant strategy.[13] The starting ketone, 4-(trifluoromethyl)cyclohexanone, is accessible through established organocatalytic methods.[15]
Process Flow Overview
The overall manufacturing process is designed as a multi-step sequence within a single batch record, minimizing the need for isolation of the intermediate Grignard reagent.
Caption: Overall manufacturing workflow for the target molecule.
This protocol is adapted from established procedures for nucleophilic hydroxymethylation and is intended for execution in a well-ventilated laboratory fume hood.[13]
Materials:
Magnesium turnings
(Isopropoxydimethylsilyl)methyl chloride
1,2-Dibromoethane
Anhydrous Tetrahydrofuran (THF)
4-(Trifluoromethyl)cyclohexanone
10% Aqueous Ammonium Chloride (NH₄Cl)
Potassium Fluoride (KF)
Potassium Bicarbonate (KHCO₃)
30% Hydrogen Peroxide (H₂O₂)
Methanol, Diethyl Ether, Hexane, Ethyl Acetate
Equipment:
Three-neck round-bottom flask, flame-dried under vacuum
Magnetic stirrer, reflux condenser, pressure-equalizing dropping funnel
Inert gas (Nitrogen or Argon) line
Ice bath
Procedure:
Grignard Formation: Charge a 500 mL three-neck flask with magnesium turnings (2.43 g, 100 mmol). Under a positive pressure of nitrogen, add 20 mL of anhydrous THF and a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction. Prepare a solution of (isopropoxydimethylsilyl)methyl chloride (16.7 g, 100 mmol) in 100 mL of anhydrous THF. Once initiation is observed (disappearance of iodine color, gentle bubbling), add the chloride solution dropwise to maintain a gentle reflux. After addition is complete, reflux for an additional 30 minutes.
Reaction with Ketone: Cool the freshly prepared Grignard reagent to 0°C using an ice bath. Add a solution of 4-(trifluoromethyl)cyclohexanone (12.6 g, 75 mmol) in 30 mL of anhydrous THF dropwise over 30 minutes. Stir the mixture at 0°C for an additional 30 minutes.
Hydrolytic Workup: Quench the reaction by the slow, dropwise addition of 100 mL of a saturated aqueous NH₄Cl solution at 0°C. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Oxidative Cleavage: Dissolve the crude intermediate oil in a mixture of THF (75 mL) and methanol (75 mL). To this solution, add potassium bicarbonate (7.5 g, 75 mmol) and potassium fluoride (8.7 g, 150 mmol). With vigorous stirring, add 30% hydrogen peroxide (28 mL, ~250 mmol) in one portion at room temperature. The reaction is exothermic; maintain the temperature below 40°C with a water bath if necessary. Stir for 6-8 hours or until TLC/LC-MS indicates complete conversion.
Isolation and Purification: Add 100 mL of water and extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with saturated sodium thiosulfate solution and then brine, dry over magnesium sulfate, and concentrate. Purify the resulting solid by recrystallization from a hexane/ethyl acetate mixture to afford 1-(hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol as a white crystalline solid.
Scale-Up Considerations and Process Development
Transitioning from the laboratory to kilogram-scale production requires a systematic evaluation of process parameters and potential hazards.
Hazard Analysis of Grignard Reaction Scale-Up
The primary hazard is a runaway reaction due to the significant heat of reaction.[10] A loss of cooling or an uncontrolled addition of the alkyl halide could lead to a rapid increase in temperature and pressure, potentially causing a fire or reactor failure.[16][17] The use of THF is recommended over diethyl ether for its higher boiling point and flash point, providing a wider margin of safety.[10] However, the potential for peroxide formation in THF must be managed.[18]
Reactor Design and Engineering Controls
A jacketed glass or glass-lined steel reactor with the following features is recommended:
Effective Agitation: To ensure good heat transfer and prevent localized "hot spots" on the magnesium surface.
Baffling: To improve mixing efficiency.
Redundant Cooling: A reliable chiller system with emergency backup is critical.
Controlled Dosing: A calibrated pump for the slow, subsurface addition of reagents.
Safety Relief System: A rupture disc and vent line sized to handle a worst-case scenario.[18]
Thermal Management and Quenching Strategy
The heat flow from the reaction should be monitored in real-time using calorimetry or jacket temperature differential. The addition rate of the halide must be tied to the cooling capacity of the reactor. The quenching step is also highly exothermic and must be performed slowly, with sufficient cooling, to control the evolution of heat and flammable gases. A reverse quench (adding the reaction mixture to the quench solution) can sometimes offer better temperature control.
Detailed Scale-Up Manufacturing Protocol (1 kg Scale)
This protocol must be executed by trained personnel in a facility designed for handling hazardous materials.
Equipment:
100 L jacketed glass-lined steel reactor
20 L glass addition vessel
Calibrated dosing pump
Nitrogen supply
Chiller unit capable of maintaining -10°C
Parameter
Value/Range
Justification
Grignard Formation
Reactor Temperature
25-60°C
Controls reaction rate and prevents excessive exotherm.
Halide Addition Time
4-6 hours
Ensures heat generated can be removed by the cooling system.
Reflux Time
1-2 hours
Drives the reaction to completion.
Ketone Addition
Reactor Temperature
0-5°C
Minimizes side reactions and controls exotherm.
Ketone Addition Time
2-3 hours
Controlled addition to manage heat evolution.
Oxidative Workup
H₂O₂ Addition
Portion-wise
Controls the highly exothermic oxidation step.
Reaction Temperature
20-40°C
Ensures a reasonable reaction rate without runaway.
Table 1: Critical Process Parameters (CPPs) for Scale-Up Synthesis.
Procedure:
Reactor Preparation: Inert the 100 L reactor by purging with nitrogen. Charge magnesium turnings (1.62 kg, 66.7 mol). Add 15 L of anhydrous THF.
Initiation: Add 50 mL of 1,2-dibromoethane. Wait for a temperature rise of 2-5°C, indicating initiation.
Grignard Formation: Begin the slow, subsurface addition of (isopropoxydimethylsilyl)methyl chloride (11.1 kg, 66.7 mol) in 60 L of anhydrous THF via the dosing pump over 4-6 hours. Maintain the internal temperature between 45-55°C using jacket cooling. After the addition is complete, stir at 50°C for 1 hour.
Ketone Addition: Cool the reactor contents to 0°C. Add a solution of 4-(trifluoromethyl)cyclohexanone (8.4 kg, 50 mol) in 20 L of anhydrous THF via the addition vessel over 2-3 hours, maintaining the temperature below 5°C. Stir for 1 hour at 0-5°C after addition is complete.
Quench: Slowly add 50 L of a 20% aqueous NH₄Cl solution, maintaining the temperature below 20°C.
Workup & Oxidation: Separate the phases. Charge the organic phase back to the reactor. Add methanol (50 L), potassium bicarbonate (5.0 kg, 50 mol), and potassium fluoride (5.8 kg, 100 mol). In a controlled manner, add 30% hydrogen peroxide (18.7 L, ~165 mol) portion-wise, ensuring the temperature does not exceed 40°C. Stir for 8-12 hours.
Isolation: Perform an aqueous workup as described in the lab protocol, using appropriate solvents like methyl tert-butyl ether (MTBE) for extraction. Concentrate the organic layers and perform a solvent swap to heptane to induce crystallization.
Purification: Isolate the product by filtration, wash the cake with cold heptane, and dry under vacuum at <40°C to a constant weight.
Process Analytical Technology (PAT) for Enhanced Control
PAT is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and process attributes.[19][20][21]
Real-time Monitoring of the Grignard Reaction
The unpredictable nature of Grignard initiation and its exothermicity make it an ideal candidate for PAT.[11]
Calorimetry: Reaction calorimeters (RC1) or power compensation calorimeters can provide real-time heat flow data, allowing for precise control of addition rates and immediate detection of reaction onset or cessation.
In-situ FTIR: An attenuated total reflectance (ATR)-FTIR probe inserted into the reactor can monitor the concentration of the alkyl halide reactant and the formation of the Grignard reagent, providing a real-time kinetic profile of the reaction.
Caption: Logic diagram for a PAT-controlled Grignard reaction.
By implementing these tools, the process moves from a time-based recipe to a state-based, controlled operation, significantly improving safety and consistency.[22]
Analytical Methods for Quality Control
Rigorous analytical control is essential to ensure the quality of the final product.
Test
Specification
Method
Appearance
White to off-white crystalline solid
Visual
Identity
Conforms to the reference standard
¹H NMR, ¹⁹F NMR, FT-IR
Assay
≥ 98.0%
HPLC-UV or GC-FID
Purity (by HPLC)
Any single impurity: ≤ 0.2%Total impurities: ≤ 1.0%
HPLC-UV
Water Content
≤ 0.5%
Karl Fischer Titration
Residual Solvents
THF: ≤ 720 ppmHeptane: ≤ 5000 ppm
Headspace GC-MS
Table 2: Final Product Specifications.
Analytical Protocol Summaries:
HPLC: A reverse-phase C18 column with a mobile phase of acetonitrile and water is suitable for assay and impurity profiling.
NMR: ¹H and ¹³C NMR will confirm the overall structure, while ¹⁹F NMR is crucial for confirming the integrity of the trifluoromethyl group.
Total Organic Fluorine (TOF): For rigorous quality control, methods such as Combustion Ion Chromatography (CIC) can be employed to determine the total organic fluorine content, ensuring no defluorination has occurred.[23][24]
Safety, Health, and Environmental (SHE) Considerations
Chemical
Primary Hazards
Mitigation Measures
Magnesium
Flammable solid
Handle under inert atmosphere; use Class D fire extinguisher.[9]
Grignard Reagent
Pyrophoric, water-reactive, corrosive
Synthesize and use in a closed system under nitrogen; provide emergency quench/dump tank.[10][18]
Tetrahydrofuran (THF)
Highly flammable, peroxide-former
Use in a ventilated, grounded system; test for peroxides before use; store under nitrogen.[12]
Hydrogen Peroxide (30%)
Strong oxidizer, corrosive
Use appropriate PPE (gloves, goggles, lab coat); avoid contact with organics and metals.
Table 3: Chemical Hazard and Mitigation Summary.
Emergency Procedures:
Spills: Minor spills of Grignard reagent should be smothered with dry sand or powdered limestone. Do NOT use water.[9]
Fire: A fire involving a Grignard reagent is a Class D fire. Use a dry powder extinguisher (e.g., Met-L-X). Do not use water, CO₂, or foam extinguishers.[9][18]
Waste Management: Aqueous waste streams should be neutralized before disposal. Organic waste containing residual reactive material must be quenched under controlled conditions by trained personnel. All waste must be disposed of according to local, state, and federal regulations.
Conclusion
This application note provides a detailed and scalable manufacturing process for 1-(hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol. By selecting a robust and efficient synthetic route, carefully considering the hazards associated with Grignard chemistry, and implementing modern Process Analytical Technology, a safe, reliable, and high-quality manufacturing operation can be achieved. The protocols and insights provided herein are intended to empower researchers and development professionals to confidently scale the production of this and other valuable fluorinated intermediates, accelerating the discovery and development of new chemical entities.
References
Please note: URLs were verified as active at the time of generation.
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. [Link]
Recent Trifluoromethylation Reactions. A Mini Review Paper. (2018). Oriental Journal of Chemistry. [Link]
Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. (2021). PMC. [Link]
What are Grignard reagent preparation precautions during preparation? (2022). Quora. [Link]
Grignard Reaction. American Chemical Society. [Link]
Development of synthetic methods and expression of functions for organofluorine compounds by utilization of the properties of fluorine atoms. Hokkaido University. [Link]
PROCESS ANALYTICAL TECHNOLOGY(PAT)- Innovative pharmaceutical development. (2015). ResearchGate. [Link]
Quantitative determination of fluorine in organic compounds. National Bureau of Standards. [Link]
The stereospecific synthesis of trans-1,4-disubstituted cyclohexanes. Journal of Chemical Education. [Link]
The stereospecific synthesis of trans-1,4-disubstituted cyclohexanes. An organic chemistry laboratory experiment. Journal of Chemical Education (ACS Publications). [Link]
Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. (2009). ACS Publications. [Link]
Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones. (2016). ACS Publications. [Link]
Determination of Fluorine in Fluoro-Organic Compounds. DTIC. [Link]
Preparation method of 1,4-disubstituted cyclohexane derivatives.
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
Reduction of aryl trifluoromethyl ketone 3a with turbo Grignard reagent. ResearchGate. [Link]
Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Royal Society of Chemistry. [Link]
Enantioselective synthesis of trifluoromethyl substituted cyclohexanones via an organocatalytic cascade Michael/aldol reaction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). (2024). EPA. [Link]
nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. Organic Syntheses. [Link]
Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. Mettler Toledo. [Link]
Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR. PMC. [Link]
Technical Support Center: Optimizing Solvent Selection for the Extraction of 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol
Welcome to the technical support guide for the extraction and purification of 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol. This document provides researchers, scientists, and drug development professionals with...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the extraction and purification of 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing solvent selection, troubleshooting common issues, and understanding the scientific principles behind a successful liquid-liquid extraction (LLE) for this unique molecule.
Introduction: The Challenge of an Amphiphilic Molecule
1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol is a molecule of intermediate polarity. Its structure contains two hydrophilic hydroxyl (-OH) groups, which allow for hydrogen bonding, and a lipophilic trifluoromethyl (-CF3) group on a non-polar cyclohexyl backbone. This dual character, reflected in its calculated XLogP3 value of 1.3, presents a specific challenge for extraction.[1] The molecule does not overwhelmingly favor either a highly polar aqueous phase or a non-polar organic phase, making solvent selection a critical parameter for achieving high recovery and purity. This guide will walk you through a logical, evidence-based approach to solvent selection and process optimization.
Section 1: Understanding the Analyte - The Key to Successful Extraction
Q1: What are the key physicochemical properties of 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol that influence its extraction?
A1: The extraction behavior of this compound is governed by a balance of its structural features:
Two Hydroxyl Groups: These make the molecule a diol, imparting significant polarity and the ability to form hydrogen bonds with polar solvents like water.
Trifluoromethyl Group: The -CF3 group is highly electronegative and contributes to the molecule's lipophilic (fat-loving) character, enhancing its affinity for organic solvents.
Cyclohexane Ring: This saturated hydrocarbon ring is non-polar and further increases lipophilicity.
XLogP3 of 1.3: The logarithm of the partition coefficient (LogP) is a crucial measure of a compound's relative solubility in oil versus water.[2] A value of 1.3 indicates that it is slightly more soluble in an organic solvent (octanol) than in water, but not overwhelmingly so.[1] This intermediate value is why a simple extraction with a very non-polar solvent like hexane or a very polar, water-miscible solvent like ethanol would be inefficient.[3]
The primary challenge is to select a water-immiscible organic solvent that is polar enough to effectively solvate the two hydroxyl groups but not so polar that it becomes miscible with the aqueous phase.[3]
Section 2: Solvent Selection Strategy - A Systematic Approach
A systematic approach, grounded in the physicochemical properties of the analyte, is essential for efficient method development. The following workflow provides a clear path from initial solvent screening to a validated extraction protocol.
Caption: A systematic workflow for solvent selection and optimization.
Q2: What is a good starting point for selecting an extraction solvent?
A2: Based on the "like dissolves like" principle and the analyte's moderate polarity, the ideal solvents will also be moderately polar while maintaining immiscibility with water.[4][5] Below is a table of recommended starting solvents for screening.
Solvent
Relative Polarity
Boiling Point (°C)
Density (g/mL)
Water Solubility ( g/100g )
Key Considerations
Ethyl Acetate
0.228
77
0.894
8.7
Good general-purpose solvent, moderately polar, easily evaporated. Can be prone to hydrolysis under acidic/basic conditions.
Dichloromethane (DCM)
0.309
40
1.326
2.0
Excellent solvating power, denser than water (forms bottom layer). Volatile and has health/environmental concerns.
Methyl-tert-butyl ether (MTBE)
0.124
55
0.741
4.8
Good alternative to diethyl ether, less prone to peroxide formation. Less polar than Ethyl Acetate.
Toluene
0.099
111
0.867
0.05
A less polar option. May be effective if impurities are highly polar, but may have lower recovery for the target diol.
Recommendation: Start with Ethyl Acetate due to its favorable balance of polarity, volatility, and safety profile compared to chlorinated solvents like DCM.
Section 3: Experimental Protocol - Validating Your Solvent Choice
Q3: How can I experimentally determine the best solvent for my specific sample matrix?
A3: A small-scale analytical experiment is the most reliable way to validate your solvent choice. This protocol establishes a self-validating system to determine the partition coefficient (K) for different solvents.
Objective: To determine the optimal solvent for extracting 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol from an aqueous solution.
Materials:
Aqueous solution containing a known concentration of the target compound.
Preparation: Prepare a stock solution of your crude product in water or the aqueous reaction mixture. If possible, determine the initial concentration.
Parallel Extraction:
In three separate 20 mL vials, place 5 mL of the aqueous stock solution.
To Vial 1, add 5 mL of Ethyl Acetate.
To Vial 2, add 5 mL of DCM.
To Vial 3, add 5 mL of MTBE.
Mixing: Cap the vials and gently invert them for 1-2 minutes to allow for partitioning. Avoid vigorous shaking to prevent emulsion formation. [7]
Separation: Allow the layers to fully separate. If using DCM, it will be the bottom layer. For Ethyl Acetate and MTBE, they will be the top layer.
Sampling: Carefully remove a small, precise aliquot (e.g., 100 µL) from both the aqueous and organic layers of each vial for analysis. Also, analyze an aliquot of the original aqueous stock solution.
Analysis: Analyze all samples by your chosen method (e.g., GC-MS or LC-MS) to determine the relative concentration of the target compound in each phase.
Calculation: The partition coefficient (K) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. A higher K value indicates more efficient extraction.
K = [Concentration]organic / [Concentration]aqueous
Section 4: Troubleshooting Guide - Common Extraction Problems & Solutions
Q4: I'm getting very low recovery of my compound. What can I do?
A4: Low recovery is a common issue stemming from a suboptimal partition coefficient. Consider these solutions:
Perform Multiple Extractions: It is mathematically more effective to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume. For example, three extractions with 50 mL of ethyl acetate will recover significantly more compound than a single 150 mL extraction.
"Salting Out": Add saturated sodium chloride solution (brine) to your aqueous layer.[7] This increases the ionic strength and polarity of the aqueous phase, decreasing the solubility of the moderately polar organic compound and driving it into the organic layer, thereby increasing your partition coefficient.[7]
Re-evaluate Solvent Choice: If recovery is still low, your chosen solvent may not be polar enough. Refer to the experimental protocol in Section 3 and test a more polar solvent like ethyl acetate if you were using a less polar one.
Q5: An emulsion formed between the layers and won't separate. How do I break it?
A5: Emulsions are common when compounds have surfactant-like properties or when the mixture is agitated too vigorously.[2] They are a stable mixture of the two immiscible liquids.[8]
Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, emulsions will break on their own.
Gentle Agitation: Gently swirl the funnel. Sometimes this is enough to coalesce the dispersed droplets.
Add Brine: The most common and effective method. Adding saturated NaCl solution increases the ionic strength of the aqueous layer, which often disrupts the emulsion.[7]
Centrifugation: If working on a small scale, transferring the mixture to centrifuge tubes and spinning for a few minutes is a highly effective way to force layer separation.[8]
Filtration: Pass the entire mixture through a pad of Celite or glass wool. This can physically disrupt the emulsion.
Q6: My extracted product is impure. How can I improve selectivity?
A6: Selectivity is the ability of the solvent to dissolve the target compound while leaving impurities behind.[5]
Aqueous Wash: After separating the organic layer, "wash" it by adding brine or a pH-adjusted aqueous buffer to the separatory funnel, mixing gently, and removing the aqueous layer. This can pull water-soluble impurities out of your organic phase.
pH Adjustment: If you have acidic or basic impurities, you can adjust the pH of the initial aqueous solution before extraction. For example, adding a mild base will deprotonate acidic impurities, making them ionic and highly water-soluble, thus retaining them in the aqueous phase during the extraction. Since the target diol is neutral, its partitioning will be largely unaffected.
Solvent Tuning: Try a less polar solvent. A highly polar solvent might be co-extracting polar impurities along with your product. Refer to the table in Section 2 and consider a solvent like MTBE or a mixture (e.g., 4:1 Hexane:Ethyl Acetate) to fine-tune the polarity.
Section 5: Frequently Asked Questions (FAQs)
Q7: Can I use a solvent mixture for the extraction?
A7: Absolutely. Using solvent mixtures is an excellent strategy for fine-tuning the polarity of the extracting phase to maximize recovery and selectivity. For example, if ethyl acetate is too polar (pulling in impurities) and hexane is not polar enough (low recovery), a mixture of the two can provide the ideal balance. The optimal ratio can be determined experimentally using the protocol in Section 3.[9]
Q8: What are some "greener" or safer solvent alternatives to consider?
A8: There is a strong industry push to replace hazardous solvents. Instead of DCM or chloroform, consider solvents like 2-Methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME). These solvents often have better safety profiles and lower environmental impact. Their extraction efficiency for your specific compound would need to be validated experimentally.
Q9: How does temperature affect the extraction?
A9: Increasing the temperature generally increases the solubility of a compound, which could potentially improve extraction efficiency.[5][10] However, it also affects solvent miscibility, can increase the volatility and pressure of the solvent, and may degrade sensitive compounds. For standard liquid-liquid extraction, operations are almost always performed at ambient room temperature for safety, consistency, and simplicity.
References
Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. (2025, May 14). Vertex AI Search.
Tips for Troubleshooting Liquid–Liquid Extractions | LCGC International. (2026, March 26).
Optimizing solvent composition for enhanced extraction of phenolic content and antioxidant activity from Coleus scutellarioides - Chula Digital Collections. (2025, December 30). Chulalongkorn University.
Properties of Common Organic Solvents. (2023, September 07). University of Minnesota.
overcoming steric hindrance in 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol coupling reactions
Technical Support Center: Overcoming Steric Hindrance in 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol Couplings Welcome from the Senior Application Science Team Welcome to the dedicated troubleshooting hub for on...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Overcoming Steric Hindrance in 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol Couplings
Welcome from the Senior Application Science Team
Welcome to the dedicated troubleshooting hub for one of the most structurally demanding scaffolds in modern drug development: 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol[1]. As a geminal diol featuring both a primary and a tertiary alcohol, this molecule presents a classic chemoselectivity challenge. However, the true difficulty lies in its conformational rigidity. The bulky C4-trifluoromethyl (-CF3) group acts as a conformational anchor, locking the cyclohexane ring and forcing the C1 hydroxyl groups into fixed, highly congested spatial arrangements.
This guide is designed to help researchers and drug development professionals bypass these steric roadblocks. We will explore the causality behind why standard coupling fails at the tertiary center and provide field-proven, self-validating protocols to achieve successful esterification, etherification, and cross-coupling.
Structural Diagnostics: The Causality of Steric Failure
Before attempting any reaction, it is critical to understand the microenvironment of the target molecule.
The Conformational Lock : The -CF3 group has a high A-value, meaning it strongly prefers the equatorial position to avoid 1,3-diaxial interactions. This locks the ring conformation.
Geminal Congestion : At C1, the primary -CH₂OH and tertiary -OH are forced into close proximity. The tertiary alcohol is shielded not only by the ring itself but by the adjacent hydroxymethyl group.
Mechanistic Dead-Ends : Standard nucleophilic substitutions (Sₙ2) at the tertiary carbon are physically impossible due to backside blocking[2].
Steric hindrance mapping and reactivity pathways for the geminal diol system.
Frequently Asked Questions (FAQs)
Q: I am trying to esterify the tertiary alcohol using standard DCC/DMAP conditions, but I only recover starting material. Why?A: Standard Steglich esterification relies on the formation of an O-acylisourea intermediate. The extreme steric bulk around the C1 tertiary alcohol prevents the necessary orbital overlap for the nucleophilic attack on this intermediate. To overcome this, you must generate a significantly smaller or more highly reactive electrophile, such as a benzotriazole ester[3] or utilize uronium-based coupling agents like COMU/TBTU under forced conditions[4].
Q: Can I use the Mitsunobu reaction to couple a phenol to the tertiary alcohol?A: Absolutely not. The Mitsunobu reaction proceeds strictly via an Sₙ2 mechanism, requiring backside attack[2]. Because the tertiary carbon is fully substituted and shielded by the cyclohexane ring, the Sₙ2 trajectory is completely blocked. Mitsunobu conditions will only react with the primary -CH₂OH.
Q: How can I synthesize an ether at the tertiary position without using strong, degrading bases?A: You can achieve transition-metal-free etherification using diaryliodonium salts[5]. This method bypasses the Sₙ2 requirement by utilizing a highly electrophilic hypervalent iodine species (or an aryne intermediate), which readily reacts even with severely congested tertiary alcohols.
Q: Is it possible to perform C-C cross-coupling directly at the tertiary center?A: Yes, but it requires specialized catalysis. Nickel-catalyzed reductive cross-electrophile coupling has been proven effective for sterically hindered tertiary alcohol derivatives, allowing for the installation of complex alkyl or aryl groups[6].
Decision matrix for selecting coupling strategies based on the target hydroxyl group.
Troubleshooting Guides & Validated Protocols
Protocol 1: Forced Esterification of the Tertiary Alcohol via Benzotriazole Esters
Causality: When standard anhydrides or acid chlorides fail, generating a benzotriazole ester in situ creates an intermediate with exceptionally high electrophilicity. This allows the sterically hindered tertiary alcohol to attack the carbonyl carbon successfully[3].
Self-Validation: The reaction mixture will initially form a white precipitate (urea byproduct from EDC). The disappearance of the carboxylic acid on TLC (UV active) and the emergence of a new, less polar spot confirms ester formation.
Step-by-Step Methodology:
Preparation: In an oven-dried flask under argon, dissolve the carboxylic acid (1.2 equiv) and 1-hydroxybenzotriazole (HOBt, 1.2 equiv) in anhydrous dichloromethane (DCM).
Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) at 0 °C. Stir for 30 minutes to allow the formation of the active benzotriazole ester.
Coupling: Add 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol (1.0 equiv) followed by 4-Dimethylaminopyridine (DMAP, 0.1 equiv) and triethylamine (1.5 equiv).
Heating: Warm to room temperature, then reflux for 12–24 hours. Steric hindrance necessitates thermal energy to drive the collision frequency.
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with 1M HCl to remove DMAP and unreacted amines. Dry over MgSO₄ and concentrate.
Protocol 2: Transition-Metal-Free Arylation (Etherification) of the Tertiary Alcohol
Causality: Diaryliodonium salts act as highly electrophilic aryl donors. By deprotonating the tertiary alcohol, the resulting alkoxide attacks the hypervalent iodine, bypassing the sterically impossible Sₙ2 pathway and enabling direct O-arylation[5].
Self-Validation: The reaction is highly sensitive to moisture. If the alkoxide is quenched by water, the yield will drop to zero. Successful alkoxide formation is visually validated by a slight color change or dissolution of the base, followed by rapid product formation upon addition of the iodonium salt.
Step-by-Step Methodology:
Deprotonation: In a glovebox or under strict argon flow, dissolve the diol (1.0 equiv) in anhydrous toluene. Add Sodium tert-butoxide (NaOtBu, 1.5 equiv). Stir at room temperature for 1 hour to ensure complete deprotonation of the tertiary alcohol (Note: The primary alcohol should ideally be protected first, e.g., with a TBDPS group, to ensure chemoselectivity).
Arylation: Add the symmetric diaryliodonium triflate salt (1.2 equiv) in one portion.
Reaction: Stir at 60 °C for 4–8 hours.
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove inorganic salts. Purify via flash column chromatography.
Quantitative Data Summary
The following table summarizes the expected efficiencies of various coupling strategies when applied to the geminal diol system of 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol.
A Comparative Guide to Analytical Method Validation for the Quantification of 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol
For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of a successful development program. This gu...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of a successful development program. This guide provides an in-depth technical comparison of analytical methodologies for the validation of 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol, a key fluorinated cyclohexanol derivative. Grounded in the principles of the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), this document will explore the nuances of method selection, validation, and implementation, offering a practical framework for generating reliable and reproducible data.[1][2][3][4]
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[5][6] This guide will compare two of the most powerful and commonly employed analytical techniques for the quantification of non-volatile and semi-volatile organic molecules: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Understanding the Analyte: 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol
The chemical structure of 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol, with its two hydroxyl groups and a trifluoromethyl moiety, presents unique analytical challenges and informs the selection of an appropriate quantification strategy. The presence of the polar hydroxyl groups suggests that Reverse-Phase HPLC (RP-HPLC) could be a suitable technique. Conversely, the trifluoromethyl group imparts a degree of volatility, making GC a viable option, likely requiring derivatization of the hydroxyl groups to improve thermal stability and chromatographic performance.
Comparative Overview of Analytical Techniques
The choice between HPLC and GC-MS is not merely a matter of preference but a scientifically driven decision based on the analyte's properties and the specific requirements of the analysis.
Feature
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry.
Applicability to Analyte
Directly applicable due to the polar nature of the hydroxyl groups.
Requires derivatization (e.g., silylation) to increase volatility and thermal stability of the hydroxyl groups.[7]
Instrumentation Complexity
Moderately complex, with various detector options (UV, MS, etc.).
More complex, involving a gas chromatograph coupled to a mass spectrometer.
Sample Throughput
Generally higher due to shorter run times and no need for derivatization.
Lower due to the additional derivatization step.
Sensitivity & Selectivity
Good sensitivity with UV detection; excellent with mass spectrometry (LC-MS).
Excellent sensitivity and selectivity, especially with mass spectrometric detection.[8]
Robustness
Generally considered very robust for routine analysis.
Can be robust, but the derivatization step can introduce variability.
The Workflow of Analytical Method Validation
A comprehensive analytical method validation is a multi-faceted process, ensuring the method is fit for its intended purpose.[5][6] The following diagram illustrates the interconnectedness of the key validation parameters as stipulated by ICH guidelines.
Caption: Workflow for analytical method validation, from development to the assessment of key performance characteristics.
Experimental Protocols: A Step-by-Step Guide
The following sections provide detailed, step-by-step methodologies for the validation of both an HPLC-UV and a GC-MS method for the quantification of 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol.
Protocol 1: HPLC-UV Method Validation
This protocol outlines the validation of a reversed-phase HPLC method with UV detection.
1. Materials and Reagents:
1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol reference standard
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Water (HPLC grade, filtered)
Formic acid (optional, for pH adjustment)
2. Chromatographic Conditions (Starting Point):
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase: Isocratic mixture of water and acetonitrile (e.g., 60:40 v/v). The exact ratio should be optimized for optimal peak shape and retention time.
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 210 nm (or wavelength of maximum absorbance if determined)
Injection Volume: 10 µL
3. Validation Parameters:
Specificity: Analyze a blank (diluent), a placebo (if applicable), and the reference standard. The blank and placebo should not show any interfering peaks at the retention time of the analyte.
Linearity: Prepare a series of at least five concentrations of the reference standard across the expected working range. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
Precision:
Repeatability (Intra-assay precision): Analyze at least six replicate preparations of the reference standard at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be ≤ 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the lower and upper concentration limits.
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min) to assess the method's reliability during normal use.
Protocol 2: GC-MS Method Validation
This protocol details the validation of a GC-MS method, including a necessary derivatization step.
1. Materials and Reagents:
1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol reference standard
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
Pyridine or other suitable solvent for derivatization
Hexane or Ethyl Acetate (GC grade)
2. Derivatization Procedure:
Accurately weigh the reference standard into a vial.
Add a suitable solvent (e.g., pyridine).
Add an excess of BSTFA with 1% TMCS.
Cap the vial tightly and heat at 60-70 °C for 30 minutes.
Cool to room temperature before injection.
3. GC-MS Conditions (Starting Point):
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or similar non-polar column.[7]
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
Injector Temperature: 250 °C
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a suitable rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).
Mass Spectrometer:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Mode: Full scan to identify characteristic fragment ions, then switch to Selected Ion Monitoring (SIM) for quantification to enhance sensitivity and selectivity.
4. Validation Parameters:
The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, Range, and Robustness) are assessed in a similar manner to the HPLC-UV method, with the following considerations for GC-MS:
Specificity: The use of mass spectrometry provides a high degree of specificity. The mass spectrum of the derivatized analyte should be unique, and selected ions for quantification should be free from interference from the matrix.
Linearity: A calibration curve is constructed by plotting the peak area of the selected ion(s) against the concentration of the derivatized standard.
Robustness: In addition to the parameters mentioned for HPLC, robustness testing for GC-MS should also include variations in the derivatization conditions (time and temperature).
Logical Framework for Method Selection
The decision to employ HPLC or GC-MS should be based on a logical assessment of the analytical needs.
Caption: Decision tree for selecting an appropriate analytical method based on key project requirements.
Conclusion and Recommendations
Both HPLC and GC-MS are powerful techniques capable of providing accurate and precise quantification of 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol.
For routine quality control and high-throughput analysis , a validated HPLC-UV method is often the more practical and efficient choice. Its direct applicability without the need for derivatization simplifies the workflow and reduces potential sources of error. The addition of a mass spectrometer (LC-MS) can further enhance specificity and sensitivity if required.
For trace-level analysis, impurity profiling, or when definitive structural confirmation is paramount , a GC-MS method is superior. The inherent selectivity of mass spectrometry, especially in SIM mode, allows for very low detection limits. While the derivatization step adds complexity, it is a well-established technique for analyzing polar compounds by GC.
Ultimately, the choice of analytical methodology should be guided by the specific requirements of the drug development phase, the nature of the sample matrix, and the desired level of sensitivity and selectivity. A thorough and well-documented method validation, following the principles outlined in this guide and the relevant regulatory documents, is essential to ensure the generation of high-quality, reliable data.
European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link][10]
U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link][11]
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][12]
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link][1]
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][2]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][3]
ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link][13]
European Medicines Agency. (2009). Draft Guideline on Bioanalytical Method Validation. [Link][14]
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. [Link][4]
Taylor & Francis Online. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link][15]
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][5]
SlideShare. ICH Q2 Analytical Method Validation. [Link][16]
GMP Navigator. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][17]
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][6]
Springer. (2022). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. [Link]
Hindawi. (2014). Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique. [Link]
ResearchGate. (2020). Validation of a method for ethanol analysis in biological and non-biological samples and its toxicological application. [Link]
ACS Omega. (2023). Development and Validation of an Eco-Friendly HPLC Stability-Indicating Technique for Quantification of Atropine Sulfate and Benzyl Alcohol in Raw and Injectable Solutions. [Link]
National Library of Medicine. (2018). Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances. [Link]
ResearchGate. (2022). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. [Link]
Trade Science Inc. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. [Link]
SciELO. (2024). Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. [Link]
Research Trends Journal. (2023). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]
Strategic Comparison Guide: 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol vs. 4-(trifluoromethyl)cyclohexanol in Drug Discovery
Executive Summary: The Fluorine Advantage in Scaffold Design The incorporation of fluorine, particularly the trifluoromethyl (-CF₃) group, is a cornerstone strategy in modern medicinal chemistry to modulate in vitro pote...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary: The Fluorine Advantage in Scaffold Design
The incorporation of fluorine, particularly the trifluoromethyl (-CF₃) group, is a cornerstone strategy in modern medicinal chemistry to modulate in vitro potency, optimize metabolic stability, and tune lipophilicity[1]. When designing aliphatic ring systems, the choice between 4-(trifluoromethyl)cyclohexanol and its di-functionalized analog, 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol , dictates the pharmacokinetic trajectory of the lead compound.
This guide provides an objective, data-driven comparison of these two building blocks, detailing their physicochemical profiles, mechanistic applications, and self-validating experimental workflows.
Structural & Physicochemical Profiling
A direct comparison reveals how the addition of a single hydroxymethyl group fundamentally alters the molecule's physical properties, shifting it from a lipophilic capping group to a polarity-tuning scaffold.
Mechanistic Insights: Causality in Scaffold Selection
Metabolic Shielding vs. Lipophilicity Burden
The -CF₃ group is highly electronegative and bulky, effectively at the 4-position of the cyclohexane ring[1]. However, this metabolic stability comes at the cost of increased lipophilicity, which can negatively impact oral bioavailability[6].
Choosing 4-(trifluoromethyl)cyclohexanol: This compound is ideal when the target binding pocket is highly hydrophobic. It is commonly used as a terminal capping group, where the secondary hydroxyl is converted into an ether or amine[7].
Choosing 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol: If late-stage lead optimization results in a molecule that is too greasy (LogP > 5), it risks poor aqueous solubility and off-target toxicity (e.g., hERG liability). The introduction of the hydroxymethyl group doubles the TPSA from 20.2 Ų to 40.5 Ų and lowers the LogP to 1.3[3]. This provides a critical "rescue" mechanism to improve the solubility/lipophilicity balance without sacrificing the metabolic shield of the -CF₃ group[1].
Visualized Logic: Scaffold Selection
Decision tree for selecting fluorinated cyclohexane building blocks based on LogP and structural needs.
To ensure reproducibility, the following protocols leverage the unique reactivity of each scaffold, incorporating self-validating analytical checkpoints to guarantee scientific integrity.
Protocol A: Mitsunobu Etherification of 4-(trifluoromethyl)cyclohexanol
Objective: Couple the secondary alcohol to a phenolic lead compound to create a lipophilic, metabolically stable ether linkage.
Step 1: Dissolve the phenolic lead (1.0 eq), 4-(trifluoromethyl)cyclohexanol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF under an inert atmosphere at 0 °C.
Step 2: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.5 eq). Allow the reaction to warm to room temperature and stir for 12 hours.
Causality & Self-Validation: The Mitsunobu reaction is chosen specifically because it proceeds via an Sₙ2 mechanism, resulting in a complete inversion of stereochemistry at the secondary carbon. Since 4-(trifluoromethyl)cyclohexanol is typically supplied as a cis/trans mixture[2], the stereochemical outcome of the ether is predictably inverted. Validation Checkpoint: ¹H-NMR analysis of the crude mixture is used to validate the reaction; the coupling constants (J-values) of the axial/equatorial proton adjacent to the newly formed ether oxygen will definitively confirm the stereochemical inversion, ensuring the protocol succeeded before proceeding to purification.
Protocol B: Synthesis of a Trifluoromethylated Spiro-Epoxide Bioisostere
Objective: Utilize the geminal diol-like structure of 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol to construct a rigid spiro-epoxide, a highly valuable bioisostere in drug discovery.
Step 1 (Selective Activation): Dissolve 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol (1.0 eq) in anhydrous pyridine at 0 °C. Add p-Toluenesulfonyl chloride (TsCl, 1.05 eq) slowly. Stir for 4 hours.
Step 2 (Cyclization): Dilute the crude tosylate in anhydrous THF. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) at 0 °C. Stir at room temperature for 2 hours.
Causality & Self-Validation: This protocol exploits the inherent steric and electronic differences between the two hydroxyl groups. The primary -CH₂OH is sterically unhindered and highly nucleophilic, allowing for selective tosylation over the tertiary C1 -OH. In Step 2, the strong base deprotonates the tertiary alcohol, which then performs an intramolecular Sₙ2 attack on the adjacent tosylate. Validation Checkpoint: This is a self-validating sequence; successful selective tosylation is confirmed by the disappearance of the primary -OH stretch in IR spectroscopy, while successful cyclization is confirmed by the appearance of characteristic highly shielded epoxide protons (~2.5-3.0 ppm) in ¹H-NMR.
Visualized Pathway: Spirocycle Synthesis
Workflow for synthesizing a rigid spiro-epoxide bioisostere via selective primary -OH activation.
References
Title: 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol - PubChem
Source: National Center for Biotechnology Information (NIH)
URL: [Link]
Title: 4-(Trifluoromethyl)cyclohexanol - PubChem
Source: National Center for Biotechnology Information (NIH)
URL: [Link]
Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design
Source: Molecules (MDPI)
URL: [Link]
Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years
Source: Molecules (MDPI)
URL: [Link]
Unambiguous Structural Elucidation: A Comparison Guide to NMR and Mass Spectrometry Cross-Validation for 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol
For researchers, scientists, and drug development professionals, the accurate structural elucidation of highly functionalized building blocks is paramount. Fluorinated aliphatic rings, such as 1-(Hydroxymethyl)-4-(triflu...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the accurate structural elucidation of highly functionalized building blocks is paramount. Fluorinated aliphatic rings, such as 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol (CAS: 1552572-45-8), present unique analytical challenges. While determining the molecular formula (C8H13F3O2) is straightforward, establishing the exact spatial arrangement—specifically distinguishing between cis and trans diastereomers—requires advanced analytical synergy.
This guide provides an objective performance comparison between standard analytical workflows and advanced, cross-validated platforms (Multidimensional NMR + LC-HRMS). By leveraging the orthogonal strengths of both methods, researchers can achieve a self-validating system that guarantees absolute structural confidence[1].
The Analytical Challenge: Why Standard Workflows Fail
The complementary nature of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provides a powerful approach for compound identification[2]. However, relying on standard, low-tier implementations of these techniques often leaves critical structural ambiguities:
Mass Spectrometry Limitations: Standard GC-MS using Electron Ionization (EI) often causes aliphatic alcohols to undergo rapid thermal degradation or dehydration (loss of H2O or CH2OH), destroying the parent molecular ion and masking the true molecular weight. Furthermore, MS cannot easily differentiate between stereoisomers.
NMR Limitations: Standard 1D 1H and 13C NMR can confirm basic connectivity, but the aliphatic region of a cyclohexane ring often suffers from severe signal overlap. Without advanced techniques, assigning the axial versus equatorial position of the trifluoromethyl (-CF3) group is highly speculative.
To overcome these limitations, modern drug discovery relies on Advanced Cross-Validation Workflows , which integrate High-Resolution Mass Spectrometry (HRMS) with 19F and 2D NMR techniques[3].
Performance Comparison: Standard vs. Advanced Workflows
The following table objectively compares the analytical performance of the two workflows when applied to 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol.
Performance Metric
Standard Workflow (1D NMR + GC-MS)
Advanced Cross-Validation (2D/19F NMR + LC-HRMS)
Mass Accuracy
Nominal mass (unit resolution); prone to dehydration artifacts.
Exact mass (< 5 ppm error); soft ionization preserves the intact molecular ion.
Formula Confirmation
Ambiguous; relies on fragment reconstruction.
Definitive; exact mass of 198.0867 Da confirms C8H13F3O2[4].
Fluorine Environment
Ignored; relies entirely on 1H/13C scalar couplings.
Absolute; 2D NOESY maps through-space proton distances to assign configuration.
Data Synergy
Disconnected; data sets are interpreted in isolation.
High; orthogonal data streams cross-validate structural hypotheses automatically[2].
Logical Pathway for Data Interpretation
The cross-validation process involves a logical, parallel acquisition of data, culminating in a synthesis engine that rules out false isomers.
Caption: Logical pathway for cross-validating orthogonal NMR and MS data for structural elucidation.
Experimental Methodologies & Causality
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols do not merely list steps; they detail the causality behind each experimental choice, ensuring a self-validating analytical system.
Protocol 1: High-Resolution Mass Spectrometry (LC-HRMS)
While mass spectrometry excels in sensitivity for determining composition, it must be carefully tuned for fragile molecules[1].
Step 1: Sample Preparation. Dissolve the analyte in LC-MS grade Methanol to a concentration of 1 µg/mL.
Causality: High-purity solvents prevent ion suppression. A low concentration prevents detector saturation and the formation of complex dimers (e.g., [2M-H]-), which can complicate spectral interpretation.
Step 2: Soft Ionization (ESI-Negative Mode).
Causality: Aliphatic alcohols are highly prone to dehydration under hard electron ionization. Electrospray Ionization (ESI) is a "soft" technique. Operating in negative mode allows for the observation of the deprotonated molecular ion [M-H]- at exactly 197.0789 Da, preserving the structural integrity of the parent molecule.
Step 3: Mass Calibration (Self-Validation). Introduce a lock-mass calibrant (e.g., Leucine Enkephalin) continuously during the run.
Causality: Continuous mass correction ensures mass accuracy remains below 5 ppm. This definitively confirms the C8H13F3O2 formula and rules out any isobaric interferences[4].
Protocol 2: Multidimensional and 19F NMR Spectroscopy
NMR spectroscopy offers unparalleled insight into the structural connectivity of a molecule[2].
Step 1: Solvent Selection. Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6.
Causality: Unlike CDCl3, DMSO-d6 is a strong hydrogen-bond acceptor. This drastically slows the chemical exchange of the hydroxyl protons (-OH and -CH2OH), allowing their scalar couplings to be clearly observed in the 1H spectrum. This is critical for mapping the connectivity of the C1 carbon.
Step 2: 19F NMR Acquisition. Acquire a proton-decoupled 19F spectrum.
Causality: The trifluoromethyl group serves as a highly valuable probe due to the 100% natural abundance of the 19F nucleus[6]. The 19F nucleus is hyper-responsive to its local electronic environment, with a chemical shift range spanning hundreds of ppm[5]. This hyper-responsiveness allows for the immediate and clear differentiation of an axial versus an equatorial -CF3 group on the cyclohexane ring.
Step 3: 2D NOESY Acquisition. Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum with a mixing time of 300-500 ms.
Causality: Through-bond correlation (like COSY) cannot determine relative stereochemistry. NOESY detects through-space magnetization transfer between protons closer than 5 Å. Observing a cross-peak between the C1-hydroxymethyl protons and the C4-axial proton definitively proves whether the molecule is in the cis or trans configuration.
Step 4: Internal Referencing (Self-Validation). Use the residual DMSO-d6 peak (2.50 ppm for 1H) and a fluorinated internal standard (e.g., trifluorotoluene at -63.7 ppm).
Causality: Internal standards ensure absolute chemical shift accuracy, validating the instrument's magnetic field stability during the acquisition[6].
Conclusion
The structural elucidation of complex, fluorinated aliphatic compounds like 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol cannot rely on isolated, low-resolution techniques. By cross-validating the exact mass capabilities of LC-HRMS with the spatial and environmental sensitivity of 19F and 2D NOESY NMR, researchers create a closed-loop, self-validating system. This advanced workflow represents the gold standard in modern drug discovery, ensuring absolute confidence in stereochemical assignments and molecular integrity.
References
A Researcher's Guide to Cross-Validation of NMR and Mass Spectrometry for Glycan Analysis. Benchchem.
A Researcher's Guide to Compound Identification: Cross-Validating NMR and Mass Spectrometry D
19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. NIH.
Comparative Thermodynamic Stability of 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol Isomers: A Conformational Analysis Guide
Understanding the thermodynamic stability of highly substituted cyclohexanes is paramount in rational drug design, where stereochemistry dictates target binding affinity and metabolic stability. For the molecule[1], the...
Author: BenchChem Technical Support Team. Date: April 2026
Understanding the thermodynamic stability of highly substituted cyclohexanes is paramount in rational drug design, where stereochemistry dictates target binding affinity and metabolic stability. For the molecule[1], the presence of a strongly electron-withdrawing and bulky trifluoromethyl (-CF3) group at C4, coupled with a geminal hydroxyl (-OH) and hydroxymethyl (-CH2OH) substitution at C1, creates a fascinating conformational landscape.
This guide provides an objective comparison of the thermodynamic stability of its cis and trans isomers, supported by conformational analysis, computational modeling, and a self-validating experimental framework.
Conformational Thermodynamics: The "Anchoring" Effect
The thermodynamic stability of cyclohexane derivatives is governed by the minimization of 1,3-diaxial interactions, quantified by the A-values (conformational free energy) of the substituents.
The Conformational Anchor (-CF3): With an[2][3], the -CF3 group acts as a rigid conformational anchor. It heavily biases the equilibrium toward the chair conformation where the -CF3 group occupies the equatorial position.
The C1 Competition (-CH2OH vs. -OH): At the C1 position, the -CH2OH group (A-value ≈ 1.7 kcal/mol) is significantly bulkier than the -OH group (A-value ≈ 0.9 kcal/mol).
When evaluating the two diastereomers (defined by the relative stereochemistry of the bulkiest groups: -CF3 and -CH2OH):
Trans-Isomer (1,4-trans): The -CF3 and -CH2OH groups are trans to each other. In the dominant conformer, both the -CF3 and -CH2OH groups occupy equatorial positions, forcing the smaller -OH group into the axial position. This minimizes steric strain.
Cis-Isomer (1,4-cis): The -CF3 and -CH2OH groups are cis. With the -CF3 group anchored equatorially, the bulky -CH2OH group is forced into a highly unfavorable axial position, leading to severe 1,3-diaxial clashes with the ring protons.
Table 1: Comparative Thermodynamic Parameters
Isomer
Relative Configuration
Dominant Conformer (C1 / C4)
Primary Steric Penalty
Estimated Strain (kcal/mol)
Relative Stability
Trans-Isomer
1,4-trans (-CH2OH / -CF3)
-OH (ax), -CH2OH (eq) / -CF3 (eq)
1,3-diaxial (-OH)
≈ 0.9
High (Favored)
Cis-Isomer
1,4-cis (-CH2OH / -CF3)
-OH (eq), -CH2OH (ax) / -CF3 (eq)
1,3-diaxial (-CH2OH)
≈ 1.7
Low (Hindered)
Note: The theoretical ΔG° difference between the two isomers is approximately 0.8 kcal/mol in favor of the trans-isomer.
Experimental & Computational Workflow
To objectively measure and validate the thermodynamic stability difference without risking acid-catalyzed dehydration (a common artifact with tertiary alcohols), we employ a dual orthogonal approach: Isothermal Microcalorimetry coupled with Low-Temperature NMR and DFT validation.
Workflow for the thermodynamic comparison of 1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol.
Self-Validating Protocol for Stability Determination
As a self-validating system, this methodology builds in internal controls at every step to ensure data integrity.
Step 1: Isomer Isolation via Preparative SFC
Procedure: Separate the diastereomeric mixture using Supercritical Fluid Chromatography (SFC) equipped with a chiral stationary phase (e.g., Chiralpak AD-H) using supercritical CO2 and a methanol modifier.
Causality: SFC is selected over standard reversed-phase HPLC because it operates at lower temperatures and provides rapid solvent evaporation. This prevents the thermal degradation or dehydration of the sensitive tertiary alcohol motif.
Step 2: Low-Temperature 19F and 13C NMR (-80 °C)
Procedure: Dissolve 15 mg of each pure isomer in CD2Cl2. Add 1.0 μL of 1,4-difluorobenzene as an internal standard. Acquire 19F and 13C NMR spectra at 298 K and -80 °C.
Causality: To ensure that macroscopic thermodynamic measurements are not skewed by minor conformers, we must freeze the chair-chair interconversion. 19F NMR is highly sensitive to the spatial environment; at -80 °C, the axial and equatorial -CF3 signals resolve completely. We expect >99% of the signal to correspond to the equatorial -CF3 for both isomers, confirming the anchor effect.
Internal Control: The 1,4-difluorobenzene standard (qNMR) ensures mass balance and verifies that no precipitation or degradation occurs during the extreme cooling cycle.
Step 3: Bomb Calorimetry (Enthalpy of Formation)
Procedure: Combust 50 mg of each pure, crystalline isomer in a high-precision oxygen bomb calorimeter. Measure the heat of combustion (ΔH°c) against a benzoic acid standard.
Causality: The difference in ΔH°c between the isomers directly yields the difference in their enthalpy of formation (ΔΔH°f). Because the isomers are structurally identical outside of their C1 stereocenter, this value represents the absolute thermodynamic penalty of forcing the -CH2OH group into an axial position.
Step 4: DFT Computational Validation
Procedure: Perform conformational searches and optimize the geometries of both isomers using Density Functional Theory (DFT) at the M06-2X/def2-TZVP level of theory.
Causality: Experimental calorimetry is cross-validated using DFT. The M06-2X functional is specifically parameterized to capture medium-range electron correlation and non-covalent dispersion forces. This is critical for accurately modeling the 1,3-diaxial interactions and intramolecular hydrogen bonding present in substituted cyclohexanes.
References
PubChem. "1-(Hydroxymethyl)-4-(trifluoromethyl)cyclohexan-1-ol" National Center for Biotechnology Information. URL: [Link]
Wallevik, S. Ó. "Conformational properties of monosubstituted and 1,1-disubstituted silacyclohexanes." Skemman (2008). URL: [Link]
Guthrie, J. P. "Carbonyl Addition Reactions: Factors Affecting the Hydrate–Hemiacetal and Hemiacetal–Acetal Equilibrium Constants." Canadian Science Publishing (1975). URL: [Link]